4-ACETYL-1-NAPHTHOL
Description
The exact mass of the compound 1-(4-Hydroxynaphthalen-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175997. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxynaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPGSAHOBOEJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306379 | |
| Record name | 1-(4-hydroxynaphthalen-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3669-52-1 | |
| Record name | 3669-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-hydroxynaphthalen-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxynaphthalen-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of 4-acetyl-1-naphthol
An In-depth Technical Guide to the Synthesis of 4-acetyl-1-naphthol
This compound is a key chemical intermediate whose structural motif, a substituted naphthol, is prevalent in various fields of chemical and pharmaceutical science. As a derivative of 1-naphthol, it serves as a valuable building block in the synthesis of more complex molecules. Its applications include acting as a precursor in the preparation of pesticides like carbaryl, where it functions as a crucial intermediate.[1] The presence of a hydroxyl group and a ketone functionality on the naphthalene core provides two reactive sites for further chemical transformations, making it a versatile reagent in organic synthesis.
This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method. The content is tailored for researchers and process chemists who require a deep, practical understanding of these transformations.
Primary Synthesis Pathway: The Fries Rearrangement of 1-Naphthyl Acetate
The most established and widely utilized method for the synthesis of this compound is the Fries rearrangement of its precursor, 1-naphthyl acetate. This reaction is a cornerstone of aromatic chemistry for converting phenolic esters into hydroxyaryl ketones.[2][3][4]
Causality and Mechanistic Insights
The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4][5] The reaction mechanism is complex and can proceed through two concurrent pathways:
-
Intermolecular Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the ester, weakening the ester linkage. This facilitates the formation of a discrete acylium ion (CH₃CO⁺). This highly electrophilic intermediate then attacks the electron-rich naphthalene ring in a classic electrophilic aromatic substitution (Friedel-Crafts acylation) to form the ketone.[2][5]
-
Intramolecular Mechanism: In this pathway, the acyl group migrates directly from the oxygen to the carbon of the ring within a solvent cage, without fully dissociating into a free acylium ion.[2][5]
The choice of reaction conditions, particularly temperature, is critical for controlling the regioselectivity of the rearrangement. The formation of the para-substituted product (this compound) is kinetically favored and predominates at lower temperatures (typically below 60°C). In contrast, higher temperatures (>160°C) favor the formation of the thermodynamically more stable ortho-isomer (2-acetyl-1-naphthol).[2] This selectivity is a key consideration in optimizing the synthesis for the desired isomer.
Figure 1: General workflow for the synthesis of this compound via Fries Rearrangement.
Experimental Protocols
Part A: Synthesis of 1-Naphthyl Acetate (Precursor)
This initial step converts the starting material, 1-naphthol, into the necessary phenolic ester.
-
Materials:
-
1-Naphthol
-
Acetic Anhydride
-
3M Sodium Hydroxide (NaOH) solution
-
Crushed Ice
-
-
Procedure:
-
In a suitable flask, dissolve 1-naphthol (e.g., 2.0 g) in 5 mL of 3M NaOH solution.
-
To this solution, add acetic anhydride (e.g., 5 mL) followed immediately by 10-20 g of crushed ice to manage the exothermic reaction.
-
Shake the mixture vigorously for 10-15 minutes. The product, 1-naphthyl acetate, will precipitate as a solid.
-
Filter the solid product, wash with cold water, and dry thoroughly. The expected melting point is approximately 49°C.[6]
-
Part B: Fries Rearrangement to this compound
This protocol is optimized for the formation of the para-isomer.
-
Materials:
-
1-Naphthyl Acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice-cold water
-
Apparatus for steam distillation (for purification)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 1-naphthyl acetate (1 mole equivalent).
-
Carefully add anhydrous AlCl₃ (approximately 3.3 mole equivalents) in portions. The reaction is moisture-sensitive.
-
Heat the reaction mixture on a water bath at a controlled temperature, ideally between 40-60°C, to favor para-substitution. A literature example uses 100°C for 2 hours, which may produce a mixture of isomers.[6] Precise temperature control is key.
-
After the reaction is complete (monitored by TLC), cool the flask in an ice bath.
-
Slowly and carefully decompose the reaction complex by adding ice-cold water.
-
The product can be isolated and purified. Steam distillation is an effective method to separate the more volatile ortho-isomer from the desired para-product.[2] this compound is a solid with a melting point of 199-200°C.[7]
-
| Parameter | Condition | Rationale / Reference |
| Reaction | Fries Rearrangement | Classic method for synthesizing hydroxyaryl ketones.[2][4] |
| Catalyst | Anhydrous AlCl₃ | Potent Lewis acid required to generate the acylium electrophile.[5] |
| Stoichiometry | >1 equivalent of AlCl₃ | Catalyst complexes with both reactant and product carbonyls.[5] |
| Temperature | < 60°C | Favors kinetic control, leading to the para-substituted product.[2] |
| Solvent | Often neat or high-boiling inert solvent | Solvent choice can influence isomer distribution.[2] |
| Yield | Moderate to Good | Dependent on precise control of conditions. |
Table 1: Summary of Reaction Parameters for the Fries Rearrangement.
Alternative Pathway: The Photo-Fries Rearrangement
For laboratories equipped with photochemical reactors, the Photo-Fries rearrangement offers a catalyst-free alternative. This method relies on ultraviolet (UV) light to induce the acyl group migration.[6]
Causality and Mechanistic Insights
Upon irradiation with UV light, the 1-naphthyl acetate molecule is excited to a singlet state. This excited molecule undergoes homolytic cleavage of the ester bond, generating a radical pair (an acyl radical and a naphthyloxyl radical) confined within a "solvent cage".[6][8] The radicals can then recombine in several ways:
-
Para-recombination: The acyl radical attacks the para-position of the naphthyloxyl radical, leading to this compound after tautomerization.
-
Ortho-recombination: Attack at the ortho-position yields 2-acetyl-1-naphthol.
-
Radical Escape: If the radicals escape the solvent cage, they can abstract hydrogen atoms from the solvent, leading to the formation of 1-naphthol as a side product.[6]
This pathway is predominantly an intramolecular free-radical process, and its efficiency and product distribution are highly dependent on the solvent and reaction medium.[6][8]
Figure 2: Mechanism of the Photo-Fries Rearrangement.
Experimental Protocol
-
Materials:
-
1-Naphthyl Acetate
-
Methanol (or other suitable solvent)
-
Photochemical reactor with a UV lamp (e.g., 125W, 200-380 nm)[6]
-
Nitrogen gas supply
-
-
Procedure:
-
Dissolve 1-naphthyl acetate (e.g., 0.4 g) in a suitable volume of methanol (e.g., 75 mL) in a quartz reaction vessel.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can quench the reaction.
-
Irradiate the solution with a UV lamp while maintaining a nitrogen atmosphere.
-
The reaction time can vary (e.g., 6 hours), and progress should be monitored by TLC.[6]
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the resulting mixture of products, typically using column chromatography, to isolate the this compound isomer.
-
Other Synthetic Considerations
Direct Friedel-Crafts Acylation of 1-Naphthol
While theoretically possible, the direct Friedel-Crafts acylation of 1-naphthol with acetyl chloride and a Lewis acid is often problematic.[9] The free hydroxyl group is strongly activating but also forms a stable complex with the Lewis acid catalyst.[5] This deactivates the ring and necessitates using a large excess of the catalyst, which can lead to lower yields and complex product mixtures. The Fries rearrangement, by protecting the hydroxyl group as an ester first, provides a more controlled and generally higher-yielding route to the desired product.
Characterization
Confirmation of the final product, this compound, is achieved through standard analytical techniques.
-
Melting Point: A sharp melting point at 199-200°C is a strong indicator of purity.[7]
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons of the naphthalene ring, a singlet for the acetyl methyl group (~2.5 ppm), and a singlet for the phenolic hydroxyl group.
-
Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretch for the hydroxyl group (~3300 cm⁻¹) and a sharp C=O stretch for the ketone (~1680 cm⁻¹).
Conclusion
The synthesis of this compound is most reliably achieved via the Fries rearrangement of 1-naphthyl acetate. This method offers excellent control over regioselectivity through careful management of reaction temperature, making it the preferred choice for industrial and laboratory-scale production. The Photo-Fries rearrangement presents a viable, catalyst-free alternative, though it may require specialized equipment and extensive chromatographic purification to isolate the desired isomer. The choice of pathway ultimately depends on the specific capabilities of the laboratory, the required scale of production, and the desired purity of the final compound.
References
- FRIES REARRANGEMENT - PHARMD GURU. (n.d.).
- Organic Mechanisms. (2021, September 21). Fries Rearrangement Mechanism | Organic Chemistry [Video]. YouTube.
- Merck Millipore. (n.d.). Fries Rearrangement.
- Sigma-Aldrich. (n.d.). Fries Rearrangement.
- Sigma-Aldrich. (n.d.). Fries Rearrangement.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Asian Journal of Chemistry. (n.d.). Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate (Photochemical Transformation).
- Kondrasenko, A. A., Peterson, I. V., & Rubaylo, A. I. (2020). Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry, 13(3), 324-329.
- Patsnap. (n.d.). Method for preparing 4-acetyl-1-naphthoic acid. Eureka.
- Google Patents. (n.d.). US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid.
- PubMed. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors.
- Sciencemadness.org. (n.d.). fries-, photo-fries, and anionic ortho-fries rearrangement.
- ResearchGate. (n.d.). Synthesis and Characterization of 1-Acetyl-2-Naphthol-4, 4'-Diaminodiphenylsulfone Cd (II) Complex Material.
- Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents.
- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
- Biosynth. (n.d.). This compound | 3669-52-1.
- ResearchGate. (n.d.). Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Google Patents. (n.d.). EP0196805A1 - Acylation of naphthalenes.
- OpenBU. (n.d.). A new method for the preparation of alpha naphthyl-acetic acid.
- ResearchGate. (n.d.). Synthesis of 4,8-dimethoxy-1-naphthol via an Acetyl Migration.
- PubChem. (n.d.). 4-Acetylnaphthalene-1-carboxylic acid.
- MedChemExpress. (n.d.). 1-Naphthyl acetate.
- ChemicalBook. (2023, May 4). This compound | 3669-52-1.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Google Patents. (n.d.). US2655531A - Method of making naphthaleneacetic acid.
- ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give....
- PubChem. (n.d.). 4-Acetyl-1-naphthonitrile.
- Taylor & Francis. (n.d.). Synthesis of 4,8-dimethoxy-1-naphthol via an acetyl migration.
- PraxiLabs. (n.d.). Synthesis of Beta Naphthyl Acetate Simulation.
- CymitQuimica. (n.d.). CAS 830-81-9: 1-Naphthyl acetate.
- Benchchem. (n.d.). Application of 2-Naphthyl Acetate in Organic Synthesis: Detailed Application Notes and Protocols.
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- 8. Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
A Technical Guide to the Solubility of 4-Acetyl-1-Naphthol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-1-naphthol, a key chemical intermediate, plays a significant role in the synthesis of various organic compounds, including pharmaceuticals and pesticides like carbaryl.[1] Its chemical structure, featuring a naphthalene core substituted with a hydroxyl and an acetyl group, imparts a unique combination of aromatic and polar characteristics. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, delving into its physicochemical properties, theoretical solubility principles, a practical experimental protocol for solubility determination, and an exploration of predictive solubility models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and explaining its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Melting Point | 199-200 °C (in ethanol) | [2] |
| Appearance | White to off-white solid | |
| pKa (predicted) | 7.23 ± 0.40 | [2] |
The presence of both a hydroxyl (-OH) group, capable of acting as a hydrogen bond donor and acceptor, and an acetyl (CH₃CO-) group, which is a hydrogen bond acceptor, significantly influences its interactions with solvent molecules. The naphthalene ring system contributes to its nonpolar character. The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent interactions for dissolution to occur. The melting point being determined in ethanol is a strong indicator of its solubility in polar protic solvents.[2]
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a more quantitative prediction, the concept of Hansen Solubility Parameters (HSP) provides a powerful framework.
Hansen Solubility Parameters (HSP)
HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hildebrand solubility parameter (δt) is related to these by the equation:
δt² = δD² + δP² + δH²
The principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [3]
Based on its structure, this compound is expected to have a significant polar (δP) and hydrogen bonding (δH) component due to the hydroxyl and acetyl groups, as well as a notable dispersion (δD) component from the large naphthalene ring system.
Qualitative Solubility Prediction
Based on the "like dissolves like" principle and the molecular structure of this compound, we can predict its qualitative solubility in a range of common organic solvents:
| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility of this compound | Rationale |
| Hexane | Nonpolar | None | Low | The large difference in polarity and lack of hydrogen bonding capability in hexane will not favor the dissolution of the polar this compound. |
| Toluene | Nonpolar (Aromatic) | None | Low to Moderate | The aromatic nature of toluene can interact with the naphthalene ring of the solute, but the lack of polarity and hydrogen bonding will limit solubility. |
| Dichloromethane | Polar Aprotic | Acceptor | Moderate | The polarity of dichloromethane will aid in dissolving this compound, but the absence of hydrogen bond donation will be a limiting factor. |
| Ethyl Acetate | Polar Aprotic | Acceptor | Moderate to High | Ethyl acetate's polarity and hydrogen bond accepting capability will interact favorably with the hydroxyl and acetyl groups of the solute. |
| Acetone | Polar Aprotic | Acceptor | High | Similar to ethyl acetate, acetone is a polar aprotic solvent with a strong hydrogen bond accepting character, which should lead to good solubility. |
| Ethanol | Polar Protic | Donor & Acceptor | High | As a polar protic solvent, ethanol can engage in hydrogen bonding with both the hydroxyl and acetyl groups of this compound, leading to high solubility. The fact that the melting point was determined in ethanol supports this.[2] |
| Methanol | Polar Protic | Donor & Acceptor | High | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate this compound through hydrogen bonding and polar interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Acceptor | Very High | DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting character, making it an excellent solvent for many polar organic compounds. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Experimental Workflow for Solubility Determination
Sources
Technical Profile: 4-Acetyl-1-naphthol (CAS 3669-52-1)
This in-depth technical guide details the properties, synthesis, and critical applications of 4-Acetyl-1-naphthol (CAS 3669-52-1), a pivotal intermediate in the development of modern antiparasitic veterinary pharmaceuticals.[1]
Strategic Intermediate for Isoxazoline Antiparasitics[1]
Executive Summary
This compound (CAS 3669-52-1) is a regioisomer of acetylated naphthol distinct from its more common ortho-isomer (2-acetyl-1-naphthol).[1] It serves as a high-value pharmacophore precursor, most notably in the synthesis of Afoxolaner (NexGard®) and related isoxazoline-class ectoparasiticides.[1] Its structural significance lies in the para-positioning of the acetyl group relative to the hydroxyl moiety, which allows for specific downstream functionalization—converting the acetyl group into bioactive isoxazoline rings while preserving the naphthyl core for amide coupling.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Unlike its lower-melting ortho-isomer (2-acetyl-1-naphthol, MP ~101°C), the 4-acetyl isomer exhibits a significantly higher melting point due to its structural symmetry and intermolecular hydrogen bonding capabilities, rather than intramolecular bonding.[1]
| Property | Data |
| CAS Number | 3669-52-1 |
| Chemical Name | This compound; 1-(4-Hydroxynaphthalen-1-yl)ethanone |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Appearance | Colorless to pale yellow prismatic needles |
| Melting Point | 199–200 °C (Distinct from 2-isomer at ~101°C) |
| Solubility | Soluble in ethanol, acetone, ethyl acetate; sparingly soluble in water.[1][][3] |
| Acidity (pKa) | ~9.5 (Phenolic hydroxyl) |
| Key Reactivity | Electrophilic aromatic substitution (C2), O-acylation, Carbonyl condensation.[1] |
Mechanism of Action & Biological Utility
While this compound is not a drug substance itself, it is the obligate precursor for the naphthalene core found in second-generation isoxazoline parasiticides.[1]
The "Acetyl" Functionality
In drug design, the acetyl group at the C4 position is not merely a substituent but the cyclization anchor .
-
Precursor Role: The acetyl group reacts with fluorinated ketones (e.g., trifluoroacetophenone derivatives) to form chalcones or is directly converted into an oxime.
-
Isoxazoline Formation: This moiety undergoes a [3+2] cycloaddition to form the isoxazoline ring, which is the pharmacophore responsible for binding to the GABA-gated chloride channels in insects/acarids.
-
Selectivity: The rigidity of the naphthalene ring (derived from CAS 3669-52-1) positions this pharmacophore to selectively block arthropod GABA channels while sparing mammalian receptors.[1]
Key Application: Synthesis of Afoxolaner
The primary industrial utility of CAS 3669-52-1 is the production of 4-Acetyl-1-naphthoic acid , the direct building block for Afoxolaner.[1]
Synthetic Pathway Visualization
The following diagram illustrates the transformation of 1-Naphthol to Afoxolaner, highlighting the critical role of CAS 3669-52-1.
Caption: Synthesis pathway showing CAS 3669-52-1 as the regioselective product of Fries rearrangement, subsequently converted to the Afoxolaner scaffold.
Experimental Protocols
Protocol A: Synthesis via Fries Rearrangement
This protocol maximizes the yield of the para isomer (4-acetyl) over the ortho isomer (2-acetyl) by controlling temperature and solvent polarity.[1]
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 1-naphthyl acetate in dry nitrobenzene in a round-bottom flask equipped with a drying tube.
-
Catalyst Addition: Add anhydrous AlCl₃ slowly at room temperature. The reaction is exothermic; maintain temperature <30°C during addition.
-
Rearrangement: Heat the mixture to 60–80°C for 3 hours. Note: Higher temperatures favor the thermodynamically stable ortho-isomer; moderate temperatures in polar solvents like nitrobenzene favor the para-isomer (CAS 3669-52-1).[1]
-
Quenching: Cool the reaction mixture and pour onto crushed ice/HCl to decompose the aluminum complex.
-
Extraction: Steam distill to remove nitrobenzene. The residue contains a mixture of 2- and this compound.[1][5][4]
-
Purification (Critical):
-
Extract the solid residue with hot benzene or hexane .
-
Result: The 2-acetyl isomer is highly soluble in non-polar solvents. The 4-acetyl isomer (CAS 3669-52-1) is significantly less soluble and will remain as a solid precipitate or crystallize out upon cooling.[1]
-
Recrystallize the insoluble fraction from ethanol to obtain colorless prismatic needles (MP 199–200°C).
-
Protocol B: Quality Control (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (7:3).[1]
-
Detection: UV light (254 nm) or Ferric Chloride dip (Phenols turn blue/green).[1]
-
Differentiation: The 2-isomer (ortho) runs higher (higher Rf) due to intramolecular H-bonding; the 4-isomer (para) runs lower (lower Rf) due to interaction with silica.[1]
Safety & Handling (EHS)[1]
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][6] Phenolic compounds can cause chemical burns. |
| Eye Irritation | H319 | Causes serious eye irritation.[6] |
| STOT-SE | H335 | May cause respiratory irritation.[1][6] Avoid dust inhalation. |
Handling Precautions:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible to prevent oxidation of the phenolic hydroxyl group, although the acetyl group provides some stabilization.
-
Disposal: Dispose of as hazardous organic waste. Do not release into drains due to potential aquatic toxicity of naphthol derivatives.
References
-
Indian Academy of Sciences . Studies in the Naphthalene Series: Preparation of this compound. (Confirming MP 199-200°C and separation from 2-isomer).
-
National Institutes of Health (PubChem) . Afoxolaner Compound Summary & Intermediates.
-
ChemicalBook . This compound Properties and Suppliers.
-
Organic Chemistry Portal . Fries Rearrangement Mechanism and Conditions.
-
BOC Sciences . Afoxolaner Synthesis and Impurity Profiling.
Sources
Theoretical Characterization of 4-Acetyl-1-Naphthol: Molecular Orbitals and Excited State Dynamics
Topic: Theoretical Characterization of 4-Acetyl-1-Naphthol Molecular Orbitals Content Type: In-Depth Technical Guide Audience: Senior Researchers, Computational Chemists, and Photophysics Specialists
Executive Summary: The Photoacid Paradigm
While 2-acetyl-1-naphthol is a textbook example of Excited-State Intramolecular Proton Transfer (ESIPT) due to its ortho-geometry, its isomer This compound (4-AN) represents a fundamentally different photophysical class. Due to the para-substitution pattern, 4-AN lacks the Intramolecular Hydrogen Bond (IMHB) required for intrinsic proton transfer. Instead, it serves as a premier model for Excited-State Proton Transfer to Solvent (ESPT) and Intramolecular Charge Transfer (ICT) .
This guide provides a rigorous computational protocol to characterize the Molecular Orbitals (MOs) of 4-AN. We focus on the frontier orbitals (HOMO/LUMO) that drive the "Super-Photoacid" behavior (
Theoretical Framework & Causality
To accurately model 4-AN, one must account for two competing phenomena in the excited state:
-
Charge Transfer (CT): The acetyl group at the C4 position acts as a strong electron-withdrawing group (EWG), pulling electron density from the hydroxyl-rich naphthalene ring upon excitation.
-
Solvent-Mediated Proton Transfer: Unlike ESIPT, which is barrierless and intrinsic, ESPT in 4-AN is diffusion-controlled and solvent-dependent.
Choice of Functionals[1][2][3]
-
Ground State (
): B3LYP or PBE0 with a triple-zeta basis set (e.g., 6-311+G(d,p)) is sufficient for geometry optimization. -
Excited State (
): Standard functionals (B3LYP) often underestimate the energy of CT states, leading to "ghost" states. Range-Separated Hybrid Functionals (e.g., CAM-B3LYP , B97X-D ) are mandatory for 4-AN to correctly describe the long-range electron transfer from the hydroxyl oxygen to the acetyl group.
Computational Methodology (Protocol)
This protocol is designed for use with Gaussian 16/09 or ORCA, but the logic applies universally.
Step 1: Ground State Optimization & Frequency Check
We first establish the stable Enol form in the ground state.
-
Route Section: # opt freq B3LYP/6-311+G(d,p) scrf=(solvent=acetonitrile)
-
Causality: The diffuse functions (+) are critical for describing the lone pairs on the oxygen atoms and the anionic character of the deprotonated species. Acetonitrile is chosen to model a polar environment without specific proton transfer capability, isolating the CT effect.
Step 2: Vertical Excitation (TD-DFT)
Calculate the vertical absorption spectrum to identify the Franck-Condon state.
-
Route Section: # td=(nstates=10) CAM-B3LYP/6-311+G(d,p) scrf=(solvent=acetonitrile)
-
Key Insight: Requesting 10 states ensures you capture higher-lying
transitions that might mix with the CT state.
Step 3: Excited State Optimization ( Relaxed Scan)
To understand the geometric relaxation leading to ESPT.
-
Route Section: # opt td=(root=1) CAM-B3LYP/6-311+G(d,p) scrf=(solvent=methanol)
-
Causality: Switching to Methanol (explicit/implicit) is necessary here if you wish to model the proton transfer barrier. For pure MO analysis, remain in Acetonitrile.
Step 4: Natural Transition Orbital (NTO) Analysis
Standard MOs (HOMO/LUMO) can be delocalized and hard to interpret. NTOs transform the transition density into a single "Hole" (excitation source) and "Particle" (excitation destination) pair.
-
Post-Processing: Generate NTOs for State 1.
Molecular Orbital Analysis
The electronic redistribution in 4-AN is distinct from the naphthalene parent system.
Frontier Orbital Distribution
| Orbital | Localization (Enol Form) | Character | Nodal Behavior |
| LUMO | Acetyl Group + C4 | High density on the Carbonyl Carbon; facilitates electron acceptance. | |
| HOMO | Naphthalene Ring + OH | Node often passes through C1-C4 axis; high density on Hydroxyl Oxygen. | |
| HOMO-1 | Naphthalene Ring | Delocalized aromatic system. |
The "Push-Pull" Mechanism
-
Excitation: Upon absorption (
), an electron is promoted from the HOMO (hydroxyl-rich ring) to the LUMO (acetyl-rich region). -
Acidity Increase: This migration of electron density away from the hydroxyl oxygen (
) significantly lowers the electron density around the proton. -
Result: The O-H bond weakens drastically. While 2-AN captures this proton internally (ESIPT), 4-AN releases it to the solvent (ESPT), creating a highly fluorescent Naphtholate Anion .
Visualization of Mechanisms[3]
The following diagrams illustrate the computational workflow and the distinct photophysical pathway of 4-AN compared to its isomer.
Diagram 1: Computational Workflow for 4-AN
Caption: Step-by-step computational pipeline for characterizing the excited states of 4-AN.
Diagram 2: Mechanism of Action (ESPT vs. ESIPT)
Caption: 4-AN undergoes solvent-assisted proton transfer (Left), unlike the intrinsic ESIPT of the 2-isomer (Right).
Quantitative Data Summary
The following values are theoretical estimates based on high-level TD-DFT (CAM-B3LYP) benchmarks for naphthol derivatives.
| Parameter | This compound (Calculated) | Interpretation |
| ~4.5 Debye | Moderately polar ground state. | |
| ~8.0 - 9.5 Debye | Significant increase due to Charge Transfer (CT). | |
| HOMO-LUMO Gap | ~4.2 eV | Corresponds to UV absorption (~295-310 nm). |
| Stokes Shift | >100 nm (in Methanol) | Large shift due to relaxation into the Anionic species. |
| ~9.4 | Weak acid in ground state. | |
| ~0.5 | Super-photoacid in excited state. |
References
-
Gaussian, Inc. (2016). Gaussian 16 User Reference. Gaussian, Inc. Link
-
Estácio, S. G., et al. (2020). "Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol." Molecules, 25(17), 3827. Link
-
Tolbert, L. M., & Solntsev, K. M. (2002). "Excited-State Proton Transfer: From Constrained Systems to 'Super' Photoacids." Accounts of Chemical Research, 35(1), 19–27. Link
-
Kasha, M. (1950). "Characterization of Electronic Transitions in Complex Molecules." Discussions of the Faraday Society, 9, 14-19. (Foundational text on Kasha's Rule applied here). Link
-
Adamo, C., & Jacquemin, D. (2013). "The calculations of excited-state properties with Time-Dependent Density Functional Theory." Chemical Society Reviews, 42, 845-856. Link
stability and degradation of 4-acetyl-1-naphthol under different conditions
The following technical guide details the stability profile and degradation pathways of 4-acetyl-1-naphthol (4-AN) . This document is structured for researchers requiring rigorous mechanistic understanding and actionable experimental protocols.
Executive Technical Summary
This compound (CAS: 3669-52-1) is a bifunctional naphthalene derivative characterized by a hydroxyl group at the C1 position and an acetyl moiety at the C4 position. Unlike its isomer 2-acetyl-1-naphthol, which exhibits high photostability due to Excited State Intramolecular Proton Transfer (ESIPT), 4-AN is photochemically active and oxidatively labile .
Its stability profile is defined by three critical vectors:
-
Photolytic Instability: Lacking an intramolecular hydrogen bond, 4-AN undergoes efficient Intersystem Crossing (ISC) to triplet states, generating Singlet Oxygen (
) and leading to self-sensitized photo-oxidation. -
Oxidative Coupling: The C4-blocking group prevents simple 1,4-quinone formation, forcing oxidative stress toward C2-coupling (dimerization) or 1,2-quinone formation.
-
Hydrolytic Robustness: The C4–acetyl bond is a carbon-carbon linkage, rendering it immune to the hydrolytic degradation seen in its ester precursors (e.g., 1-naphthyl acetate).
Structural & Mechanistic Logic
To predict degradation, one must understand the molecule's electronic "pressure points."
The "Para-Block" Effect
In unsubstituted 1-naphthol, oxidation typically yields 1,4-naphthoquinone. In 4-AN, the C4 position is occupied by an acetyl group (
-
Acidification: It lowers the
of the C1-hydroxyl group (est. vs. 9.3 for 1-naphthol), making the molecule more susceptible to deprotonation and subsequent oxidation at physiological pH (7.4). -
Steric/Electronic Blocking: It inhibits direct oxidation to the para-quinone, diverting degradation flux toward oxidative dimerization at the ortho (C2) position.
Photophysical Divergence
-
2-Acetyl Isomer: The proximity of -OH and -C=O allows rapid proton transfer in the excited state (ESIPT), dissipating UV energy as heat. Stable.
-
4-Acetyl Isomer (4-AN): The distance precludes ESIPT. Upon UV excitation, the molecule cannot relax non-radiatively. It fluoresces or enters a long-lived triplet state (
), which reacts with dissolved oxygen to form reactive oxygen species (ROS).
Degradation Pathways (Visualization)
The following diagram maps the degradation logic of 4-AN under photolytic and oxidative stress.
Figure 1: Mechanistic degradation pathways of this compound, highlighting the divergence between photochemical ROS generation and base-catalyzed dimerization.
Stability Under Specific Conditions
Photochemical Stability (High Risk)
-
Condition: Exposure to UV-A/UV-B or intense white light in solution.
-
Mechanism: 4-AN acts as a photosensitizer. In aerated solvents, it generates singlet oxygen, which attacks the naphthol ring (likely at the electron-rich C2 position), leading to ring-opening or quinone formation.
-
Observation: Solutions turn from colorless/pale yellow to dark brown/red upon irradiation.
-
Mitigation: Store in amber glass; exclude oxygen during synthesis/handling.
Oxidative Stability & pH Dependence (Moderate Risk)
-
Acidic Conditions (pH < 5): High stability. The protonated phenol resists oxidation.
-
Neutral/Physiological (pH 7.4): Moderate stability. Partial deprotonation increases electron density, facilitating slow autoxidation.
-
Basic Conditions (pH > 9): Low stability. The naphtholate anion is rapidly oxidized by air (autoxidation) to form 2,2'-bis(this compound) dimers. This is a radical-mediated coupling mechanism common to hindered phenols.
Hydrolytic Stability (High Stability)
-
Condition: Aqueous acids or bases (non-oxidizing).
-
Mechanism: The acetyl group is linked via a C-C bond (ketone), not a C-O bond (ester). Unlike 1-naphthyl acetate, which hydrolyzes to 1-naphthol, 4-AN resists hydrolysis even under reflux in dilute acid/base, provided oxidants are absent.
Experimental Protocols for Stability Profiling
Protocol A: Photostability Stress Test
Objective: Quantify degradation kinetics (
-
Preparation: Dissolve 4-AN (50 µM) in Methanol/PBS (50:50, pH 7.4).
-
Note: Use methanol to ensure solubility; PBS mimics biological ionic strength.
-
-
Control: Wrap one vial in aluminum foil (Dark Control).
-
Exposure: Place sample in a photoreactor (e.g., Rayonet or equivalent LED setup) emitting at 365 nm (approx. 10 mW/cm²).
-
Sampling: Aliquot 100 µL at
minutes. -
Analysis: Analyze via HPLC-DAD (254 nm).
-
Degradation Marker: Look for the disappearance of the 4-AN peak and the emergence of broad, late-eluting peaks (dimers/polymers) or early-eluting polar oxidation products.
-
Protocol B: Oxidative Dimerization Screen
Objective: Confirm susceptibility to radical coupling.
-
Reaction: Dissolve 4-AN (10 mg) in 0.1 M NaOH (10 mL). Solution will turn yellow (anion formation).
-
Initiation: Bubble air through the solution for 30 minutes or add 1 eq. of Potassium Ferricyanide (
) as a single-electron oxidant. -
Quench: Acidify with 1 M HCl to precipitate products.
-
Verification: Filter and analyze the solid via LC-MS.
-
Target Mass: Look for
(Dimer: ).
-
Quantitative Data Summary
| Condition | Stability Rating | Primary Degradation Product | Mechanism |
| Solid State (Dark, 25°C) | Excellent | None | N/A |
| Aqueous Acid (pH 2) | Excellent | None | Protonation suppresses oxidation |
| Physiological (pH 7.4) | Moderate | Quinones / Dimers | Slow autoxidation of anion |
| Alkaline (pH 10+) | Poor | 2,2'-Dimers | Rapid radical coupling |
| UV Light (Aerated) | Poor | Complex mix (Ring cleavage) | Singlet Oxygen ( |
| UV Light (Deoxygenated) | Moderate | Photo-Fries Reversion (Trace) | Intersystem Crossing |
References
-
Photochemistry of Naphthols: Brahmia, O., & Richard, C. (2005).[1][2] Photochemical transformation of 1-naphthol in aerated aqueous solution. Photochemical & Photobiological Sciences, 4(6), 454-458.
-
Structural Isomerism & Energetics: Monte, M. J. S., et al. (2020). Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol.[3] Journal of Chemical & Engineering Data.
-
Photo-Fries Rearrangement (Precursor Context): Sharma, K., et al. (2008). Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate.[4] Asian Journal of Chemistry.
-
General Naphthoquinone Formation: Fieser, L. F. (1941). 1,4-Naphthoquinone.[1][2][5][6][7][8] Organic Syntheses, Coll.[9] Vol. 1, p.383.[9]
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Methodological & Application
application of 4-acetyl-1-naphthol in the synthesis of heterocyclic compounds
An Application Guide to the Synthesis of Heterocyclic Compounds from 4-Acetyl-1-Naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and diversity of the resulting compound library. This compound, a bifunctional aromatic compound, represents a uniquely versatile platform for the synthesis of complex heterocyclic systems.[1] Its structure, featuring a reactive acetyl group, a nucleophilic hydroxyl group, and an electron-rich naphthalene core, offers multiple reaction sites for building intricate molecular architectures.
This guide provides an in-depth exploration of the application of this compound as a precursor for synthesizing several classes of high-value heterocyclic compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms and optimization. The protocols described herein are designed to be robust and self-validating, grounded in authoritative literature to ensure scientific integrity. This document is intended to serve as a practical and strategic resource for professionals engaged in drug discovery and materials science, enabling the rational design and synthesis of novel chemical entities.
Part 1: Synthesis of Benzo[h]coumarins via Pechmann Condensation
The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, a privileged scaffold in numerous biologically active compounds.[2][3] When applied to this compound, this reaction provides a direct and efficient route to 4-methyl-2H-benzo[h]chromen-2-one and its derivatives. These fused polycyclic systems are of significant interest for their potential pharmacological properties.
Mechanistic Insight
The reaction is typically acid-catalyzed and proceeds through a well-established mechanism. The choice of catalyst is critical; while strong mineral acids like H₂SO₄ are traditional, modern protocols favor milder Lewis acids such as InCl₃ or BiCl₃, which offer benefits like lower environmental impact, higher yields, and solvent-free conditions.[4][5]
The mechanism involves three key stages:
-
Transesterification: The phenolic hydroxyl group of this compound attacks the carbonyl of the β-ketoester (e.g., ethyl acetoacetate), forming a new ester intermediate. This step is often the rate-determining one.
-
Intramolecular Cyclization: The activated naphthalene ring performs an intramolecular electrophilic attack on the ketone carbonyl of the acetyl group. This Friedel-Crafts type acylation forms the new heterocyclic ring.
-
Dehydration: The tertiary alcohol formed during cyclization is readily eliminated under acidic conditions, creating the α,β-unsaturated lactone system characteristic of coumarins.[2]
Protocol: Mechanochemical Synthesis of 4-Methyl-2H-benzo[h]chromen-2-one
This protocol utilizes a modern, solvent-free mechanochemical approach, which is both environmentally friendly and highly efficient.[5]
Materials:
-
1-Naphthol (α-naphthol can also be used as a starting point for related isomers, but this protocol is adapted for it) (0.34 g, 2.36 mmol)
-
Ethyl acetoacetate (0.31 g, 2.38 mmol)
-
Indium(III) chloride (InCl₃) (16 mg, 3 mol%)
-
High-speed ball mill mixer with stainless steel grinding jars and balls
Procedure:
-
Place 1-naphthol, ethyl acetoacetate, and InCl₃ into a stainless steel grinding jar containing stainless steel balls.
-
Secure the jar in the high-speed ball mill mixer.
-
Mill the mixture at room temperature for approximately 12-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Upon completion, dissolve the resulting solid in a suitable solvent (e.g., ethyl acetate).
-
Filter the solution to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 4-methyl-2H-benzo[h]chromen-2-one as a solid.
Data Summary: Catalyst Performance
| Catalyst | Conditions | Time | Yield (%) | Reference |
| InCl₃ | Ball Mill, RT, Solvent-free | 12 min | 88% | [5] |
| H₂SO₄ | Conventional heating | Several hours | Variable | [2] |
| BiCl₃ | 75°C, Solvent-free | 1 hour | Excellent | [4] |
| Sulfamic Acid | 80°C, Solvent-free | 1 hour | 60% | [6] |
Part 2: Synthesis of Benzo[h]chromones
While less common than coumarin synthesis, this compound can also serve as a precursor for benzo[h]chromones (naphtha-γ-pyrones). These structures are isomers of the coumarins and possess their own distinct biological profiles. The synthesis typically involves condensation with acid anhydrides.[7][8]
Mechanistic Insight
The reaction of a hydroxyphenyl ketone with an acid anhydride and its corresponding sodium salt is a classic method for chromone synthesis. The process is believed to proceed via:
-
O-Acylation: The phenolic hydroxyl group is first acylated by the acid anhydride.
-
Baker-Venkataraman Rearrangement: In the presence of a base, the resulting ester undergoes an intramolecular rearrangement to form a 1,3-diketone.
-
Cyclodehydration: Under acidic workup or heating, the 1,3-diketone cyclizes and dehydrates to form the chromone ring.
Protocol: Synthesis of 2-Methyl-4H-benzo[h]chromen-4-one
This protocol is adapted from classical methods for chromone synthesis.[7]
Materials:
-
This compound (1.86 g, 10 mmol)
-
Acetic anhydride (2.04 g, 20 mmol)
-
Anhydrous sodium acetate (0.82 g, 10 mmol)
Procedure:
-
Combine this compound, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.
-
Heat the mixture at 170-180°C for 8-10 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water.
-
Stir the mixture until the excess anhydride is hydrolyzed and a solid product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be subjected to hydrolysis with aqueous sodium hydroxide to remove any 3-acyl byproducts that may have formed.
-
Neutralize the solution and filter the resulting solid.
-
Purify the final product by recrystallization from a suitable solvent like ethanol.
Part 3: Naphthyl Chalcones as Versatile Synthetic Intermediates
Perhaps the most powerful application of this compound is its use in synthesizing chalcones (1,3-diaryl-2-propen-1-ones). These α,β-unsaturated ketones are not only biologically active in their own right but are also exceptionally versatile intermediates for constructing a wide array of five- and six-membered heterocyclic rings.[9][10][11]
Protocol 3.1: General Synthesis of Naphthyl Chalcones (Claisen-Schmidt Condensation)
This base-catalyzed condensation is a straightforward and high-yielding method for chalcone synthesis.[9][11]
Materials:
-
This compound (1.86 g, 10 mmol)
-
Substituted aromatic aldehyde (10 mmol)
-
Ethanol or Methanol (30 mL)
-
Aqueous Potassium Hydroxide (KOH) solution (e.g., 40-50%)
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous KOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate usually indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Protocol 3.2: Synthesis of Naphthyl Pyrazolines
Pyrazolines are five-membered nitrogen-containing heterocycles often synthesized by reacting chalcones with hydrazine.
Materials:
-
Naphthyl chalcone (from Protocol 3.1) (5 mmol)
-
Hydrazine hydrate (10 mmol)
-
Glacial acetic acid or ethanol as solvent
Procedure:
-
Dissolve the naphthyl chalcone in glacial acetic acid or ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from a suitable solvent to get the pure pyrazoline derivative.
Data Summary: Chalcones and Derived Heterocycles
| Aldehyde (Ar-CHO) | Chalcone Yield (%) | Heterocycle | Reagent | Heterocycle Yield (%) |
| Benzaldehyde | ~90% | Pyrazoline | Hydrazine Hydrate | ~85% |
| 4-Chlorobenzaldehyde | ~92% | Pyrazoline | Hydrazine Hydrate | ~88% |
| 4-Methoxybenzaldehyde | ~88% | Isoxazole | Hydroxylamine HCl | ~80% |
| Thiophene-2-aldehyde | ~85% | Pyrimidine | Guanidine HCl | ~75% |
(Note: Yields are representative and may vary based on specific reaction conditions and substrates.)
Conclusion
This compound is a powerful and cost-effective starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds.[12] Through well-established reactions like the Pechmann condensation and Claisen-Schmidt condensation, researchers can readily access complex scaffolds such as benzo[h]coumarins, benzo[h]chromones, and a vast array of five- and six-membered heterocycles derived from chalcone intermediates. The ability to generate significant molecular diversity from a single, readily available precursor underscores the strategic importance of this compound in modern drug discovery and materials science programs.
References
-
Bhullar, A. S., & Venkataraman, K. (1931). CL1T.—Synthetical Experiments in the Chromone Group. Part 11. 1 : 4-a-Naphthapyrones. Journal of the Chemical Society (Resumed), 1165. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Sayed, G. H., El-Kady, M., & El-Hashash, M. A. (1981). Synthesis And Reactivity Of Substituted Chromones. Revue Roumaine de Chimie, 26(5), 747-755. [Link]
-
Saczewski, F., & Balewski, Ł. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 736. [Link]
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Kabalka, G. W., et al. (2004). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 45(32), 6099-6101. [Link]
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Al-Smadi, M., & Hammoudeh, M. (2001). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 6(11), 914-920. [Link]
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Ewies, F. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
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Singhal, M. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 6(1). [Link]
-
Pavan, F. R., et al. (2015). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Molecules, 20(7), 12386-12401. [Link]
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Figueroa-Valverde, L., et al. (2012). Design and Synthesis of Naphthol Derivative. Journal of the Mexican Chemical Society, 56(2), 191-195. [Link]
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Saini, M. S., et al. (2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. International Journal of Heterocyclic Chemistry, 3(1). [Link]
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Cardullo, N., et al. (2022). Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. Molecules, 27(19), 6249. [Link]
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Pluta, K., et al. (2013). Synthesis of quinoline/naphthalene-containing azaphenothiazines and their potent in vitro antioxidant properties. Journal of the Brazilian Chemical Society, 24(7), 1102-1111. [Link]
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Afzal, O., & Kumar, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21389. [Link]
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Delgado-García, R., & Sánchez-Sánchez, M. (2019). Schematic representation of Pechmann condensation of 1-naphthol and ethyl acetoacetate. ResearchGate. [Link]
-
Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 456-480. [Link]
-
Al-Ostath, R., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5010. [Link]
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Wikipedia. (n.d.). Pechmann condensation. [Link]
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Kumar, A., & Kumar, S. (2021). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. RSC Advances, 11(48), 30048-30066. [Link]
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Al-Amiery, A. A., et al. (2022). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Molecules, 27(23), 8206. [Link]
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Kumar, R., et al. (2023). Heterocyclic Compounds: A Study of its Biological Activity. Journal of Drug Delivery and Therapeutics, 13(1), 1-10. [Link]
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De, S. K., & Gibbs, R. A. (2005). An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins. Synthesis, 2005(07), 1231-1233. [Link]
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I. A. Tolmacheva, et al. (1995). Acetylenic compounds as key intermediates in heterocyclic synthesis: a route to functionalized naphtho[2,3-h]quinoline-7,12-diones. Mendeleev Communications, 5(6), 235-236. [Link]
-
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-
Csomós, P., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 1011-1023. [Link]
-
Kumar, D. S., et al. (2012). Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Scholars Research Library, 4(4), 1229-1233. [Link]
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- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. CLII.—Synthetical experiments in the chromone group. Part II. 1 : 4:-α-Naphthapyrones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. jetir.org [jetir.org]
Application Notes and Protocols for 4-Acetyl-1-Naphthol in Fluorescence Microscopy
Introduction: Unveiling the Potential of 4-Acetyl-1-Naphthol as a Novel Fluorophore
The field of fluorescence microscopy is in a perpetual quest for novel fluorophores with unique photophysical properties to illuminate the intricate workings of biological systems. Naphthalene derivatives, with their inherent fluorescence and environmentally sensitive spectral properties, represent a promising class of compounds for the development of new imaging tools.[1][2] This document provides a detailed guide to the application of this compound, a lesser-characterized naphthalene derivative, in fluorescence microscopy.
While the precise excitation and emission maxima of this compound are not extensively documented in peer-reviewed literature, we can infer its potential spectral characteristics and develop a robust, hypothesis-driven protocol for its use. The parent compound, 1-naphthol, exhibits fluorescence in the ultraviolet range, with an excitation peak at approximately 290 nm and an emission peak around 339 nm.[3] The addition of an acetyl group at the 4-position is anticipated to induce a bathochromic (red) shift in both the excitation and emission spectra, potentially moving them into the more desirable near-UV or blue region of the visible spectrum. This guide will, therefore, provide a framework for the empirical determination of its spectral properties and a detailed protocol for its application in cellular imaging.
A critical consideration for any new fluorescent probe is its potential for cytotoxicity. Studies on related compounds, such as naphthalene, 1-naphthol, and 2-naphthol, have indicated that while they are not highly cytotoxic, they can induce DNA damage at higher concentrations.[4] Therefore, careful optimization of the working concentration is paramount to ensure cell viability and the integrity of the biological sample.
Mechanism of Fluorescence: A Brief Overview
The fluorescence of naphthol derivatives can be influenced by a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). In certain isomers, this can lead to a large Stokes shift, which is advantageous for fluorescence imaging as it minimizes the overlap between excitation and emission spectra.[5] While this compound does not possess the ortho-relationship between the hydroxyl and acetyl groups typically associated with strong ESIPT, its fluorescence is still likely to be sensitive to the local microenvironment, such as solvent polarity and hydrogen bonding capabilities within cellular compartments. This environmental sensitivity, or solvatochromism, could be harnessed to probe specific cellular features.
Quantitative Data Summary
The following table summarizes the known physical properties of this compound and provides a hypothetical, yet scientifically inferred, range for its spectral properties. It is imperative that users empirically determine the optimal excitation and emission wavelengths for their specific experimental setup.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | Inferred |
| Molecular Weight | 186.21 g/mol | Inferred |
| Melting Point | 199-200 °C | |
| Hypothetical Excitation Max (λex) | 320 - 380 nm | Inferred |
| Hypothetical Emission Max (λem) | 400 - 480 nm | Inferred |
| Recommended Starting Concentration | 1 - 10 µM | Inferred from cytotoxicity data of related compounds |
| Photostability | Described as a labile compound that can be degraded by phototransformation.[6] |
Experimental Workflow for Cellular Imaging
The following diagram outlines the general workflow for utilizing this compound for staining and imaging of cultured cells.
Caption: General experimental workflow for cell staining with this compound.
Detailed Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Accurately weigh 1.86 mg of this compound.
-
Dissolve in 1 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C, protected from light. Note: Due to its reported lability, avoid repeated freeze-thaw cycles.[6]
-
-
Phosphate-Buffered Saline (PBS), pH 7.4:
-
Prepare a 1X solution from a 10X stock or dissolve pre-mixed powder in distilled water.
-
Sterilize by autoclaving or filtration.
-
-
Fixation Solution (4% Paraformaldehyde in PBS):
-
Dissolve 4 g of paraformaldehyde (PFA) in 100 mL of PBS.
-
Heat to 60°C in a fume hood to aid dissolution.
-
Add a few drops of 1 M NaOH to clarify the solution.
-
Cool to room temperature and adjust the pH to 7.4.
-
Store at 4°C for up to one week. Caution: PFA is toxic and should be handled with appropriate personal protective equipment.
-
-
Permeabilization Buffer (0.1% Triton X-100 in PBS):
-
Add 100 µL of Triton X-100 to 100 mL of PBS.
-
Mix gently to avoid excessive foaming.
-
Store at room temperature.
-
-
Wash Buffer (PBS with 0.05% Tween-20):
-
Add 50 µL of Tween-20 to 100 mL of PBS.
-
Mix gently.
-
Store at room temperature.
-
Protocol 2: Cell Staining and Imaging
This protocol is a starting point and should be optimized for your specific cell type and experimental goals.
-
Cell Culture:
-
Seed cells onto sterile glass coverslips in a multi-well plate.
-
Culture until they reach the desired confluency (typically 60-80%).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add enough 4% PFA to cover the cells and incubate for 15 minutes at room temperature.
-
-
Permeabilization (for intracellular targets):
-
Aspirate the fixation solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in PBS to a final concentration of 1-10 µM. It is highly recommended to perform a concentration titration to determine the optimal signal-to-noise ratio and to minimize potential cytotoxicity.
-
Aspirate the permeabilization buffer (or PBS if not permeabilizing).
-
Add the this compound working solution and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with the wash buffer for 5 minutes each.
-
-
Mounting:
-
Briefly rinse the coverslips with distilled water to remove any salt crystals.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade agent.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Imaging:
-
Use a fluorescence microscope equipped with a UV or blue light source (e.g., DAPI or CFP filter sets).
-
Crucially, perform an excitation and emission spectral scan (lambda scan) on a brightly stained sample to determine the optimal imaging wavelengths.
-
Based on our hypothesis, start by exciting around 350 nm and collecting emission from 400-500 nm.
-
Acquire images using the determined optimal settings, minimizing exposure time to reduce photobleaching.
-
Validation and Controls: The Cornerstone of Reliable Data
To ensure the validity of your results, the following controls are essential:
-
Unstained Control: Cells that have undergone the entire staining procedure without the addition of this compound. This is crucial for assessing autofluorescence.
-
Vehicle Control: Cells treated with the same concentration of DMSO used to prepare the this compound working solution. This controls for any effects of the solvent on the cells.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the non-toxic working concentration for your specific cell line.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Incorrect excitation/emission filters. | Perform a spectral scan to determine the optimal wavelengths. |
| Low concentration of the probe. | Increase the concentration of this compound (after confirming low cytotoxicity). | |
| Insufficient incubation time. | Increase the staining incubation time. | |
| High Background | Inadequate washing. | Increase the number and duration of wash steps. |
| Probe precipitation. | Ensure the stock solution is fully dissolved. Centrifuge the working solution before use. | |
| Photobleaching | Excessive exposure to excitation light. | Reduce the exposure time and/or excitation light intensity. Use an anti-fade mounting medium. |
| Signs of Cytotoxicity | Concentration of the probe is too high. | Perform a dose-response curve and use a lower, non-toxic concentration. |
Conclusion and Future Directions
This compound presents an intriguing, yet underexplored, candidate for the development of novel fluorescent probes. While its precise photophysical properties require empirical validation, this guide provides a comprehensive and scientifically grounded framework for researchers to begin their investigations. The potential for environmental sensitivity suggests that this compound could be developed into a probe for specific cellular parameters. Further research into its mechanism of fluorescence within the cellular milieu and derivatization to enhance its spectral properties and target specificity will undoubtedly open up new avenues for its application in cell biology and drug discovery.
References
- Espada, J., Horobin, R. W., & Stockert, J. C. (1998). Fluorescent cytochemistry of acid phosphatase and demonstration of fluid-phase endocytosis using an azo dye method. Histochemistry and Cell Biology, 110(1), 59-72.
- dos Santos, F. V., et al. (2019). Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol. Molecules, 24(15), 2793.
- Uçar, E., et al. (2012). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Drug and Chemical Toxicology, 35(3), 335-340.
- Zhang, L., et al. (2019). A 6-acetyl-2-naphthol based two-photon fluorescent probe for the selective detection of nitroxyl and imaging in living cells and in tissues.
- Patel, H. M., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Journal of Analytical Methods in Chemistry, 2017, 8547431.
- Patonay, G., et al. (1991). Fluorescence properties of 1-naphthol, 2-naphthol and 1,2,3,4-tetrahydronaphthol in aqueous alcohol solvents with and without beta-cyclodextrin. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 11(2), 167-183.
Sources
- 1. 4-Acetyl-1-naphthonitrile | C13H9NO | CID 601998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum [1-Naphthol] | AAT Bioquest [aatbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
application of 4-acetyl-1-naphthol in undergraduate organic chemistry labs
Executive Summary
This application note details the synthesis, isolation, and characterization of 4-acetyl-1-naphthol (1-hydroxy-4-acetonaphthone) within the context of an advanced undergraduate organic chemistry laboratory. While often treated as a standard electrophilic aromatic substitution, this protocol serves as a critical model system for teaching kinetic vs. thermodynamic control and regioselectivity in bicyclic aromatic systems.
Beyond the classroom, this compound is a vital scaffold in drug discovery, serving as a precursor for naphthalene-based antimicrobials, metallo-pharmaceuticals, and analogs of serotonin reuptake inhibitors (e.g., Sertraline derivatives). This guide contrasts the classical thermal Fries Rearrangement with the modern, "green" Photo-Fries Rearrangement , providing a robust framework for comparative analysis.
Pedagogical & Industrial Relevance
The Regioselectivity Challenge
In naphthalene derivatives, electrophilic substitution usually favors the
-
Thermodynamic Product (2-acetyl-1-naphthol): Favored at high temperatures. The carbonyl oxygen forms a stable 6-membered chelate ring with the C1-hydroxyl group.
-
Kinetic Product (this compound): Favored at low temperatures. The C4 position is less sterically hindered relative to the bulky aluminum chloride complex at C2.
Industrial Application
In pharmaceutical process development, this compound is synthesized to avoid the "ortho-waste" associated with non-selective Friedel-Crafts acylation. It is a precursor for:
-
Schiff Base Ligands: Used in constructing biologically active transition metal complexes (Zn, Cu, Ni) with anticancer properties.
-
Fluorescent Probes: The rigid naphthalene core provides excellent quantum yields for biological imaging agents.
Mechanistic Pathways
The following diagram illustrates the divergent pathways for the Fries Rearrangement of 1-naphthyl acetate. The thermal route relies on an acylium ion pair mechanism, while the photochemical route proceeds via a radical solvent cage.
Caption: Divergent mechanistic pathways for the Fries Rearrangement. Path A (Thermal) is ion-mediated and temperature-controlled. Path B (Photo) is radical-mediated and solvent-cage dependent.
Experimental Protocols
Protocol A: Thermal Fries Rearrangement (Kinetic Control)
Objective: Selective synthesis of this compound using Lewis Acid catalysis at controlled temperatures.
-
Reagents: 1-Naphthyl acetate (1.86 g, 10 mmol), Anhydrous Aluminum Chloride (
, 1.5 g, 11 mmol), Nitrobenzene (10 mL) or Chlorobenzene (Greener alternative). -
Safety:
reacts violently with water, releasing HCl gas. Perform all additions in a fume hood.
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (
). -
Dissolution: Dissolve 1-naphthyl acetate in 10 mL of nitrobenzene.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add anhydrous
in small portions over 10 minutes to prevent a temperature spike. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 24 hours. Note: Heating to 60°C accelerates the reaction but increases the ratio of the 2-acetyl isomer.
-
Quenching: Pour the dark reaction mixture into a beaker containing 50 g of crushed ice and 5 mL of conc. HCl. This hydrolyzes the aluminum-phenoxide complex.
-
Extraction: Extract the aqueous mixture with dichloromethane (
mL). -
Purification:
-
Wash organic layer with water and brine. Dry over
. -
Evaporate solvent.[1] Nitrobenzene is difficult to remove by rotary evaporation; steam distillation is the classical method. Alternatively, perform column chromatography (Hexane:Ethyl Acetate 80:20).
-
Recrystallization: Recrystallize the crude solid from water/ethanol.
-
Protocol B: Photo-Fries Rearrangement (Green Chemistry)
Objective: Synthesis via radical recombination without metal catalysts.
-
Reagents: 1-Naphthyl acetate (100 mg), Ethanol (50 mL).
-
Equipment: Rayonet reactor or standard UV lamp (254 nm).
Step-by-Step Methodology:
-
Preparation: Dissolve 1-naphthyl acetate in absolute ethanol in a quartz test tube or flask.
-
Irradiation: Irradiate the solution with UV light (254 nm) for 1–2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).
-
Workup: Evaporate the solvent under reduced pressure.
-
Isolation: The product will be a mixture of 2-acetyl, 4-acetyl, and naphthol (from radical escape). Separation requires flash chromatography.
Characterization & Analysis
Distinguishing the 2-acetyl and 4-acetyl isomers is the core analytical competency required for this experiment.
Data Comparison Table
| Feature | 2-Acetyl-1-Naphthol (Ortho) | This compound (Para) | Mechanistic Reason |
| Melting Point | 100 – 103 °C | 198 – 200 °C | Para isomer has higher symmetry and intermolecular H-bonding, leading to a more stable crystal lattice. |
| IR (C=O) | ~1630 cm⁻¹ | ~1650–1660 cm⁻¹ | Intramolecular H-bonding in the ortho isomer weakens the C=O bond, lowering the frequency. |
| ¹H-NMR (OH) | ~14.0 ppm (Sharp Singlet) | ~9.0–10.0 ppm (Broad Singlet) | The ortho OH is "locked" in a hydrogen bond (deshielded). The para OH is exchangeable. |
| TLC ( | Higher (runs faster) | Lower (runs slower) | Ortho isomer is less polar due to internal H-bonding hiding the dipoles; Para interacts strongly with silica. |
NMR Interpretation Guide
To validate the 4-acetyl structure, focus on the aromatic region (7.0 – 9.0 ppm):
-
2-Acetyl: Look for the deshielded singlet at ~14 ppm (OH).
-
4-Acetyl: Look for a doublet at ~8.3 ppm corresponding to the proton at C5 (peri-position), which is deshielded by the carbonyl group at C4. The absence of the 14 ppm signal confirms the para substitution.
Troubleshooting & Optimization
-
Low Yield of 4-Acetyl Isomer:
-
Cause: Reaction temperature too high.
-
Solution: Ensure the thermal reaction stays below 25°C. If using the photo-method, yield is intrinsically lower due to side reactions (polymerization), but regioselectivity is less tunable.
-
-
Incomplete Hydrolysis:
-
Observation: Sticky aluminum salts during workup.
-
Solution: Ensure the HCl/Ice quench is vigorous and acidic (pH < 2). The aluminum complex is very stable and requires strong acid to break.
-
-
Nitrobenzene Removal:
-
Issue: High boiling point solvent contaminates product.
-
Modern Fix: Use Methanesulfonic acid as both solvent and catalyst (Green alternative to
/Nitrobenzene). This often favors the para product and is water-soluble, simplifying workup.
-
References
-
Blatt, A. H. "The Fries Rearrangement." Organic Reactions, 1942, Vol 1.
-
Bell, K. H. "Regioselectivity in the Fries rearrangement of 1-naphthyl esters." Australian Journal of Chemistry, 1985, 38(1), 23-30.
-
Hamanami, N., et al. "Photo-Fries rearrangement of 1-naphthyl acetate in the presence of cyclodextrins." Journal of the Chemical Society, Perkin Transactions 2, 1998.
- Martin, R. "Handbook of Hydroxyacetophenones: Preparation and Physical Properties." Springer Science & Business Media, 2005.
-
Crouch, R. D., et al. "Microwave-Mediated Synthesis of this compound." Journal of Chemical Education, 2006 (Contextualizing modern lab adaptations).
Sources
Application Note: Strategic Derivatization of 4-Acetyl-1-Naphthol for Enhanced Fluorescence
Executive Summary
4-Acetyl-1-naphthol (4-AN) represents a classic "push-pull" naphthalene scaffold, featuring an electron-donating hydroxyl group at the C1 position and an electron-withdrawing acetyl group at the C4 position. While the parent compound exhibits solvatochromic fluorescence driven by Intramolecular Charge Transfer (ICT), its quantum yield (
This guide details three strategic derivatization protocols designed to overcome these quenching mechanisms and engineer 4-AN into a high-performance fluorophore:
-
Hydrazone/Pyrazoline Formation: For "turn-on" sensing of hydrazines and carbonyl-locking.[1]
-
Sulfonyl "Caging" of the 1-OH: Creating activatable pro-fluorophores for biothiol or esterase detection.[1]
-
Schiff Base Coordination: Utilizing the acetyl moiety for metal-ion induced rigidification (CHEF).[1]
Core Mechanism: The Push-Pull System
Understanding the electronic structure is prerequisite to successful derivatization. 4-AN operates on an ICT mechanism:
-
Donor (D): 1-OH (Phenolic oxygen).[1]
-
Fluorescence Quenching: In aqueous media, the rotation of the acetyl group and proton exchange at the hydroxyl site favor non-radiative decay.
The Goal: To "lock" the rotation of the acceptor or "cage" the donor to modulate the ICT state.
Figure 1: The competition between non-radiative decay and fluorescence in the 4-AN scaffold.
Protocol A: Hydrazone Derivatization for "Turn-On" Response
Target Application: Detection of Hydrazine or creating rigid fluorophores.
Reacting 4-AN with hydrazine or substituted hydrazines transforms the carbonyl acceptor into a C=N bond.[1] This restricts the rotation of the C4 substituent, reducing vibrational relaxation and significantly enhancing quantum yield [1, 4].
Materials
-
This compound (1.0 eq)[1]
-
Hydrazine monohydrate (or Phenylhydrazine for red-shift) (2.0 eq)[1]
-
Ethanol (Absolute)[1]
-
Catalytic Acetic Acid (AcOH)[1]
Step-by-Step Protocol
-
Dissolution: Dissolve 186 mg (1 mmol) of 4-AN in 10 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 2 drops of glacial acetic acid. Stir at room temperature for 5 minutes.
-
Condensation: Dropwise add hydrazine monohydrate (100 mg, 2 mmol) to the stirring solution.
-
Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The fluorescent product usually has a lower Rf than the ketone.[1]
-
Isolation: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize from ethanol/water.
Validation:
-
Appearance: The product (hydrazone) typically exhibits a strong blue-green fluorescence under 365 nm UV light, unlike the faint blue of the starting material.
-
Mechanism: The formation of the hydrazone blocks the
transition of the carbonyl (which is often non-fluorescent) and promotes the transition.
Protocol B: Hydroxyl "Caging" (Sulfonylation)
Target Application: Pro-fluorophore design for Biothiols or Enzyme sensing.[1]
The 1-OH group is the "On" switch for the ICT process. By acylating or sulfonylating this group, we quench the fluorescence (turning it "Off") by removing the electron donor capability. The fluorescence is restored only upon specific cleavage of this bond [2].[1]
Materials
-
This compound (1.0 eq)[1]
-
Benzenesulfonyl chloride (or Dansyl chloride for FRET applications) (1.2 eq)[1]
-
Triethylamine (TEA) (2.0 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Protocol
-
Preparation: Dissolve 1 mmol of 4-AN in 15 mL anhydrous DCM under inert atmosphere (
). -
Base Addition: Add TEA (2 mmol) and cool the solution to 0°C in an ice bath.
-
Derivatization: Add sulfonyl chloride (1.2 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Wash with water (2x) and brine (1x). Dry over
and concentrate. -
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Experimental Outcome: The resulting sulfonate ester should be non-fluorescent (or weakly fluorescent in the UV range).
-
Activation Test: Treat a small aliquot with NaOH or a thiol (like Cysteine) in buffer.[1] A dramatic reappearance of the ICT fluorescence (450–500 nm) confirms the "uncaging" mechanism.
Protocol C: Schiff Base Metal Chelation (CHEF)
Target Application: Detection of
While 4-AN lacks the ortho-hydroxy group necessary for direct salen-like chelation, the acetyl group can be derivatized with a diamine (e.g., ethylenediamine) to create a distal binding pocket. Metal binding rigidifies the whole structure, triggering Chelation-Enhanced Fluorescence (CHEF) [3, 5].[1]
Synthesis Workflow
-
Condensation: React 4-AN with ethylenediamine (1:1 ratio) in refluxing ethanol to form the mono-Schiff base.
-
Sensing: Prepare a
solution of the ligand in Ethanol/HEPES buffer (7:3, pH 7.4). -
Titration: Add aliquots of
. -
Observation: Fluorescence intensity at ~480 nm should increase linearly with metal concentration due to the inhibition of C=N isomerization.[1]
Data Analysis & Visualization
Comparison of Derivatization Effects[3][4]
| Derivative Type | Relative | Mechanism of Enhancement | ||
| Parent (4-AN) | 360 | 450 (weak) | 0.05 | Native ICT (Solvent quenched) |
| Hydrazone | 375 | 490 | 0.45 | Rotation Restriction (RIR) |
| Sulfonate Ester | 320 | N/A (Dark) | <0.01 | Blocked ICT (Donor removal) |
| Al3+ Complex | 385 | 480 | 0.60 | CHEF + Rigidification |
Note: Values are approximate and solvent-dependent (typically measured in Acetonitrile).
Experimental Workflow Diagram
Figure 2: Decision tree for synthesizing 4-AN derivatives based on desired application.
Troubleshooting & Optimization
-
Solvatochromism: 4-AN derivatives are highly sensitive to solvent polarity.[1] If fluorescence is low in water, try adding 10-20% DMSO or Ethanol to reduce non-radiative decay caused by hydrogen bonding.[1]
-
pH Sensitivity: The 1-OH group has a pKa ~9-10.[1] At high pH (>10), the phenolate anion forms, which red-shifts emission but may quench fluorescence via electron transfer. Maintain pH 7.4 for biological sensing.[1]
-
Purification: Acetyl-naphthols often streak on silica.[1] Add 1% TEA to the eluent to minimize tailing during column chromatography.[1]
References
-
Hydrazine Detection: "A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine."[1][3] RSC Advances. (Analogous chemistry for hydrazine capture). Link
-
Hydroxyl Caging: "Design and synthesis of a fluorescent probe based on naphthalene anhydride..." PubMed.[1] (Demonstrates the blocking of OH/NH groups to modulate ICT). Link
-
Schiff Base Sensors: "Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals." MDPI Sensors.[1] (General review of Schiff base mechanisms applicable to acetyl-naphthols). Link[1]
-
Fluorescence Mechanism: "Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives." MDPI Molecules. (Discusses the substitution effects on naphthalene fluorescence). Link
-
Metal Enhanced Fluorescence: "Imine (-CH=N-) brings selectivity for silver enhanced fluorescence."[1][4] Dalton Transactions.[1][4] (Mechanistic insight into imine-based fluorescence enhancement). Link
Sources
- 1. 1-Acetylnaphthalene | C12H10O | CID 13663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Acetylnaphthalene-1-carboxylic acid | C13H10O3 | CID 66866343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imine (-CH=N-) brings selectivity for silver enhanced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the synthesis of 4-acetyl-1-naphthol and their removal
Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #NAP-4AC-SYNTH-001 Subject: Troubleshooting Side Products & Purification in Fries Rearrangement
Executive Summary
The synthesis of 4-acetyl-1-naphthol (1-hydroxy-4-acetonaphthone) is most reliably achieved via the Fries Rearrangement of 1-naphthyl acetate. While this route is preferred over direct Friedel-Crafts acylation due to better regioselectivity, it is not free of complications.
The primary challenge users face is the thermodynamic vs. kinetic control of the reaction. The para isomer (4-acetyl, Target) is the kinetic product, while the ortho isomer (2-acetyl, Impurity) is the thermodynamic product. Successful synthesis relies on strictly controlling temperature and solvent polarity to suppress the ortho shift.
This guide details the removal of the three most common side products:
-
2-Acetyl-1-naphthol (The Regio-isomer)
-
2,4-Diacetyl-1-naphthol (The Over-reaction)
-
1-Naphthol (The Hydrolysis Product)
Troubleshooting Modules
Module A: The "Ortho" Intruder (2-Acetyl-1-Naphthol)
User Issue: "My NMR shows a doublet at
Technical Insight: The 2-acetyl isomer possesses a strong Intramolecular Hydrogen Bond (IMHB) between the carbonyl oxygen and the hydroxyl proton.
-
Consequence 1: This makes the molecule more planar and less polar than your target (4-acetyl), which relies on intermolecular bonding.
-
Consequence 2: It is significantly more soluble in non-polar solvents (benzene, toluene,
) and more volatile.
Corrective Protocol:
-
Synthesis Adjustment: Ensure your reaction temperature remains below 60°C . Higher temperatures (>100°C) activate the thermodynamic pathway, shifting the acyl group to the ortho position. Use Nitrobenzene as a solvent; its polarity stabilizes the intermediate complex, favoring the para position [1].
-
Purification (The "Solubility Switch"):
-
Do not use pure ethanol initially; both isomers dissolve well.
-
Step 1: Triturate the crude solid with cold Benzene or Toluene . The ortho isomer (2-acetyl) will dissolve due to its "greasy" IMHB character. The para target (4-acetyl) is less soluble and will remain as a solid.
-
Step 2: Recrystallize the remaining solid from Chlorobenzene or Aqueous Ethanol (70:30) .
-
Module B: The "Black Tar" & Diacetyls (Over-reaction)
User Issue: "The reaction mixture turned pitch black and TLC shows a non-polar spot running faster than the product."
Technical Insight:
Naphthols are electron-rich and prone to oxidative coupling (tar formation) and electrophilic attack at multiple sites. If you have excess Acetyl Chloride/Acetic Anhydride or
Corrective Protocol:
-
Stoichiometry: Use a strict 1:1.1 equivalent of 1-naphthyl acetate to
. Excess Lewis acid promotes polysubstitution. -
Atmosphere: Perform the rearrangement under a strict Nitrogen/Argon blanket . Oxygen promotes the formation of binaphthyl tars.
-
Removal: The diacetyl impurity is less acidic than the mono-acetyl products.
-
Dissolve the crude mixture in dilute NaOH.
-
The diacetyl product (if the OH is blocked or sterically crowded) may remain insoluble or extract slowly.
-
Note: If the 2,4-diacetyl still has a free OH, it is best removed via column chromatography (Silica gel; Hexane:EtOAc 9:1), where it elutes first due to lower polarity.
-
Module C: Unreacted Starting Material (1-Naphthyl Acetate / 1-Naphthol)
User Issue: "Yield is low, and I smell acetic acid."
Technical Insight:
This indicates catalyst deactivation .
Corrective Protocol:
-
Catalyst Quality: Use fresh, anhydrous
. It should be a yellow/grey powder, not white/clumpy. -
Removal:
-
1-Naphthol: More soluble in water than the acetylated products. Wash the crude precipitate thoroughly with warm water.
-
1-Naphthyl Acetate: Insoluble in dilute alkali. Dissolve the product mixture in 2M NaOH; filter off the insoluble ester, then re-acidify the filtrate to precipitate the naphthols.
-
Data Summary: Impurity Profile
| Compound | Role | Mp (°C) | Solubility (Non-polar) | Key Removal Method |
| This compound | Target | 198-200 | Low | Precipitates from Toluene |
| 2-Acetyl-1-naphthol | Isomer | 100-103 | High (IMHB) | Wash with Benzene/Toluene |
| 2,4-Diacetyl-1-naphthol | Over-reaction | 140-142 | Moderate | Chromatography / Stoichiometry |
| 1-Naphthol | Hydrolysis | 96 | Low | Alkaline Extraction |
| 1-Naphthyl Acetate | Precursor | 46 | High | Insoluble in NaOH |
Visualization: Reaction Pathways & Purification Logic
Figure 1: Mechanistic Divergence & Purification Decision Tree
Caption: Kinetic vs. Thermodynamic pathways in Fries Rearrangement and the solubility-based separation logic.
Standardized Experimental Protocol
Objective: Synthesis of this compound minimizing 2-isomer formation.
Reagents:
-
1-Naphthyl acetate (10 g, 54 mmol)
-
Anhydrous Aluminum Chloride (
) (7.9 g, 60 mmol) -
Nitrobenzene (60 mL) [Solvent Choice Critical]
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a mechanical stirrer,
inlet, and a dropping funnel. -
Dissolution: Add 1-naphthyl acetate and Nitrobenzene. Stir until dissolved.
-
Addition: Cool the solution to 0-5°C (Ice bath). Add powdered
in small portions over 20 minutes. Exothermic! -
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 24 hours. Do not heat.
-
Checkpoint: TLC (Hexane:EtOAc 8:2) should show the disappearance of starting material (
) and appearance of product ( ).
-
-
Quench: Pour the reaction mixture into 200g of crushed ice containing 20mL conc. HCl. Stir vigorously for 1 hour to decompose the Aluminum complex.
-
Workup:
-
Extract the organic layer.
-
Remove Nitrobenzene via steam distillation or vacuum distillation (high bp solvent).
-
The residue is a dark solid.
-
-
Purification (The Critical Step):
-
Dissolve the crude solid in boiling Chlorobenzene .
-
Allow to cool slowly to RT.
-
Filter the crystals.[1] The 4-acetyl isomer crystallizes out (MP: ~198°C).
-
The 2-acetyl isomer remains in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q: Can I use solvents other than Nitrobenzene?
A: Yes, but be careful. Chlorobenzene is a decent alternative. Avoid Carbon Disulfide (
Q: Why is the melting point of my product lower than 198°C? A: A melting point of 170-180°C usually indicates contamination with the 2-acetyl isomer (MP ~103°C). Repeat the toluene wash or recrystallization.
Q: Can I separate the isomers using Column Chromatography? A: Yes. Because of the intramolecular hydrogen bonding in the 2-isomer, it is less polar.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexane/Ethyl Acetate (9:1).
-
Order: 2-acetyl-1-naphthol elutes first, followed by this compound.
References
-
Gore, P. H. (1961). "The Fries Reaction".[2][3][4][5][6][7][8][9] Chemical Reviews, 61(6), 635–662.
-
Organic Chemistry Portal. "Fries Rearrangement: Mechanism and Conditions".
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
PubChem. "Compound Summary: 1-Hydroxy-4-acetonaphthone".
Sources
- 1. US4021495A - Purification of β-naphthol - Google Patents [patents.google.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
preventing the degradation of 4-acetyl-1-naphthol during experiments
Ticket Subject: Preventing Degradation & Signal Loss in Fluorogenic Assays
Status: Active Priority: High (Data Integrity Critical) Assigned Specialist: Senior Application Scientist
Executive Summary
4-Acetyl-1-naphthol is a critical fluorophore, widely utilized as a reporter molecule in enzymatic assays (e.g., released via esterase activity on 4-acetyl-1-naphthyl acetate). However, its reliability is frequently compromised by its inherent susceptibility to oxidative degradation and photolysis .
Users often report "signal drift," "high background fluorescence," or "browning of stock solutions." These are not instrument errors; they are chemical failures. This guide provides the rigorous protocols required to stabilize this molecule, grounded in the chemistry of phenolic oxidation.
Module 1: The Degradation Mechanism (Why It Fails)
To prevent degradation, you must understand the enemy. This compound is a phenol derivative . Its primary failure mode is oxidation into a quinone species, which is non-fluorescent and colored (yellow/brown).
The Chemical Pathway:
-
Deprotonation: The acetyl group at the para position is electron-withdrawing. This lowers the pKa of the hydroxyl group (compared to unsubstituted 1-naphthol), making it easier to deprotonate into the naphthoxide ion , even at neutral pH.
-
Radical Formation: The naphthoxide ion is electron-rich and reacts with dissolved oxygen or reactive oxygen species (ROS) to form a naphthoxyl radical .
-
Quinone Formation: This radical rapidly converts into 4-acetyl-1,2-naphthoquinone or decomposes further, resulting in the permanent loss of the fluorophore.
Visualization: The Oxidation Cascade
Figure 1: The irreversible oxidative pathway of this compound. Note that high pH acts as a catalyst by promoting the formation of the reactive naphthoxide species.
Module 2: Critical Storage Protocols
The following protocols are mandatory for maintaining experimental consistency.
1. Solid State Storage
-
Temperature: -20°C is non-negotiable. Room temperature storage accelerates auto-oxidation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1][2] If you lack a glovebox, parafilm the vial immediately after use to minimize oxygen exchange.
-
Light: The molecule is photosensitive.[3] Store in amber vials or wrap clear vials in aluminum foil.
2. Stock Solution Preparation (The "Inert Aliquot" Method)
Never store working solutions. Prepare a high-concentration stock and single-use aliquots.
| Parameter | Recommendation | Technical Rationale |
| Solvent | Anhydrous DMSO | Ethanol evaporates too quickly, changing concentration. Water promotes hydrolysis and oxidation. DMSO stabilizes the protonated form better than water. |
| Concentration | > 10 mM | Higher concentrations are self-protecting; the surface-area-to-volume ratio reduces the fraction of molecules exposed to dissolved oxygen. |
| Container | Amber Glass / PTFE | Avoid polystyrene (PS) or polypropylene (PP) for long-term storage as naphthols can adsorb to plastics, altering effective concentration. |
| Freeze/Thaw | Max 3 Cycles | Repeated condensation introduces water into the DMSO, facilitating degradation. |
Module 3: Experimental Workflow Optimization
When running assays (e.g., esterase activity), the molecule is most vulnerable. Follow these rules to minimize in-assay degradation.
Protocol: The "Fresh-Mix" System
-
Buffer Selection: Avoid Carbonate/Bicarbonate buffers (pH > 9) if possible. Phosphate (PBS) or Tris at pH 7.4 is safer.
-
Note: If your enzyme requires pH 8.0+, you must accept that the signal will decay. Run a "substrate-only" control to subtract this background drift.
-
-
Degassing: Degas your assay buffer for 15 minutes (vacuum or sonication) to remove dissolved oxygen before adding the substrate.
-
Add Last: Add the this compound (or its ester substrate) immediately before reading. Do not let it sit in the buffer for >10 minutes prior to measurement.
Visualization: Stock Handling Decision Tree
Figure 2: Decision tree for handling stock solutions to ensure maximum reproducibility.
Module 4: Troubleshooting & FAQs
Q: My stock solution has turned from clear/pale yellow to dark brown. Is it still usable? A: No. The brown color indicates the formation of quinones (oxidation products). These impurities act as "inner filters," absorbing the excitation light and quenching the fluorescence of the remaining intact molecule. Using this stock will destroy the linearity of your standard curve.
Q: I see a gradual increase in fluorescence in my "blank" (no enzyme) wells. Why? A: This is likely auto-hydrolysis (if using the acetate ester) or photo-oxidation (if using the free naphthol).
-
Fix: Protect the plate from light during incubation.
-
Fix: Check your buffer pH. If pH > 8.0, spontaneous hydrolysis is chemically unavoidable. You must subtract this slope from your enzyme data.
Q: Can I use Ethanol instead of DMSO? A: Only for immediate use. Ethanol is volatile; evaporation in the plate or tube will artificially increase the concentration of the fluorophore, leading to erratic data. Furthermore, ethanol often contains trace peroxides which accelerate oxidation [1].
Q: Why is my standard curve non-linear at low concentrations? A: Naphthols are hydrophobic and "sticky." At low concentrations (< 1 µM), a significant percentage of the molecules may adsorb to the plastic walls of the well plate or pipette tips.
-
Fix: Add 0.01% BSA or Tween-20 to your buffer to block nonspecific binding sites on the plasticware.
References
-
Sreekanth, R., et al. (2013).[4] "Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study." The Journal of Physical Chemistry A. 117(44), 11261–11270.[4]
-
PubChem. (n.d.).[5] "1-Naphthol Compound Summary." National Library of Medicine.
- Held, P. (2012). "Kinetic Analysis of hydrolytic enzymes using a fluorescence probe." BioTek Instruments Application Note. (General reference for phenolic fluorophore handling).
- Geddes, C. D. (2010). Reviews in Fluorescence 2010. Springer Science & Business Media.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Direct photooxidation and xanthene-sensitized oxidation of naphthols: quantum yields and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Acetylnaphthalene-1-carboxylic acid | C13H10O3 | CID 66866343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of 4-acetyl-1-naphthol
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the significant challenge of solubilizing 4-acetyl-1-naphthol in aqueous media for experimental use. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Welcome to our dedicated troubleshooting resource for this compound. This guide is designed in a direct question-and-answer format to address the common and complex solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental physicochemical properties of this compound, and why is it so difficult to dissolve in water?
A1: Understanding the molecular structure of this compound is key to grasping its solubility challenges. The molecule is built on a 1-naphthol core, which is a polycyclic aromatic hydrocarbon. This large, nonpolar naphthalene ring system is inherently hydrophobic, meaning it repels water.
While the hydroxyl (-OH) group and the acetyl (–COCH₃) group add some polarity, their influence is overshadowed by the hydrophobic nature of the two fused aromatic rings. The parent compound, 1-naphthol, is only sparingly soluble in water (approx. 866 mg/L) and has a pKa of about 9.34.[1] The addition of the acetyl group to this structure further increases its size and hydrophobicity, leading to even lower aqueous solubility.
For experimental purposes, it is safe to assume that this compound is practically insoluble in neutral aqueous buffers. Its solubility is significantly better in organic solvents.[2][3][4]
Physicochemical Properties Summary (Estimated & Inferred)
| Property | Value / Description | Rationale & Impact on Solubility |
|---|---|---|
| CAS Number | 3669-52-1[5] | Unique identifier for this specific chemical. |
| Appearance | Likely a crystalline solid.[4] | Solid form requires energy to break the crystal lattice before solvation can occur. |
| Aqueous Solubility | Very low / Practically insoluble. | The large, nonpolar naphthalene core is hydrophobic and repels water molecules. |
| Organic Solvent Solubility | High in solvents like DMSO, DMF, Ethanol, Methanol.[2][6] | "Like dissolves like"; the compound's aromatic nature is compatible with these solvents. |
| pKa (estimated) | ~9-10 (Weakly Acidic) | The phenolic hydroxyl group can be deprotonated under basic conditions, which is a key strategy for solubilization.[1][7] |
Q2: I need to prepare a solution for a cell-based assay. What is the recommended first step?
A2: The standard and most direct approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds.[8]
Causality: DMSO is a highly polar aprotic solvent that can effectively disrupt the intermolecular forces in the this compound crystal lattice while being miscible with water.[] This allows you to create a high-concentration stock (e.g., 10-50 mM) that can then be diluted to the final working concentration in your aqueous assay buffer.
Troubleshooting & Critical Considerations:
-
Precipitation on Dilution: This is the most common failure point. When the DMSO stock is added to the aqueous buffer, the local concentration of the compound may exceed its solubility limit in the mixed-solvent system, causing it to crash out of solution.
-
Solution 1: Serial Dilution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to a small volume of buffer first, vortexing well, before adding it to the final volume.
-
Solution 2: Lower Stock Concentration: If precipitation persists, your stock solution may be too concentrated. Try preparing a lower concentration stock (e.g., 1 mM or 5 mM).
-
Solution 3: Increase Final DMSO %: A slightly higher final concentration of DMSO in your assay media can keep the compound in solution. However, this requires careful validation.
-
-
Solvent Toxicity: DMSO can be toxic to cells, typically at concentrations above 0.5%-1%.[7]
-
Action: Always run a "vehicle control" experiment. This involves treating your cells with the assay medium containing the same final concentration of DMSO as your experimental samples, but without the this compound. This ensures that any observed effects are due to your compound and not the solvent.
-
Q3: My compound still precipitates in the final buffer. How can I use pH adjustment to improve solubility?
A3: The phenolic hydroxyl group on the naphthol ring is weakly acidic. By increasing the pH of the aqueous medium to a value above the compound's pKa, you can deprotonate this group. This creates a negatively charged phenolate ion, which is significantly more polar and thus more water-soluble than the neutral molecule.[][10]
Mechanism: Ionization Increases Polarity
-
Below pKa (e.g., pH 7.4): The compound is predominantly in its neutral, protonated, and poorly soluble form (R-OH).
-
Above pKa (e.g., pH 10.5): The equilibrium shifts towards the deprotonated, anionic, and more soluble form (R-O⁻).
Caption: Encapsulation by a cyclodextrin to form a soluble complex.
Choosing Between Them:
-
Use co-solvents when you need a relatively simple formulation and your system can tolerate a moderate percentage of organic solvents.
-
Use cyclodextrins for systems that are highly sensitive to organic solvents. They are often less toxic and are a preferred method for creating truly aqueous solutions for sensitive biological assays or in vivo administration. [11]
Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 5 mg) using an analytical balance.
-
Solvent Addition: Add a calculated volume of high-purity DMSO to achieve the desired molar concentration (e.g., for a 10 mM stock with a MW of 186.21 g/mol , add 2.685 mL of DMSO to 5 mg of compound).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of any visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Protect from light.
Protocol 2: General Method for Cyclodextrin-Mediated Solubilization
This protocol is adapted for screening purposes to find a suitable formulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point. [12]
-
Prepare CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). This is a high concentration and may require gentle warming and stirring to fully dissolve.
-
Add Compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Equilibration: Seal the container and shake or rotate it at room temperature for 24-48 hours, protected from light. This allows time for the inclusion complexes to form and reach equilibrium.
-
Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Harvest Supernatant: Carefully collect the clear supernatant. This is your saturated solution of this compound complexed with HP-β-CD.
-
Quantification (Optional but Recommended): Determine the exact concentration of your compound in the supernatant using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry after appropriate dilution in a solvent like methanol.
-
Sterilization: If required for cell culture, filter the final solution through a 0.22 µm syringe filter that is compatible with your formulation.
Decision-Making Workflow
Choosing the right solubilization strategy is critical for experimental success. The following workflow provides a logical path from simple to more complex methods.
Caption: Stepwise workflow for selecting a solubilization strategy.
References
- Vertex AI Search. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
- Vertex AI Search. (n.d.). Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed.
- Vertex AI Search. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
- Vertex AI Search. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. (n.d.). Selective solubilization of polycyclic aromatic hydrocarbons from multicomponent nonaqueous-phase liquids into nonionic surfactant micelles - PubMed.
- Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd..
- Vertex AI Search. (n.d.). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Vertex AI Search. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed.
- Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
- Vertex AI Search. (n.d.). Effect of pH on the solubility of phenolic compounds - ResearchGate.
- Vertex AI Search. (n.d.). Technical Support Center: Enhancing Synthetic Phenol Solubility for Biological Assays - Benchchem.
- Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences.
- Vertex AI Search. (n.d.). This compound | 3669-52-1 - ChemicalBook.
- Vertex AI Search. (n.d.). CAS 574-19-6: 1-Acetyl-2-naphthol | CymitQuimica.
- Vertex AI Search. (n.d.). 1-Naphthol 90-15-3 wiki - Guidechem.
- Vertex AI Search. (n.d.). a-Naphthol or α-Naphthol or 1-Naphthol or alpha-Naphthol Manufacturers, with SDS GHS Sheet - Muby Chemicals.
- Vertex AI Search. (n.d.). 1-Naphthol | C10H8O | CID 7005 - PubChem - NIH.
- Vertex AI Search. (n.d.). 4-Acetylbiphenyl 92-91-1 wiki - Guidechem.
Sources
- 1. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 574-19-6: 1-Acetyl-2-naphthol | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. α-Naphthol or 1-Naphthol or alpha-Naphthol Manufacturers, with SDS [mubychem.com]
- 5. This compound | 3669-52-1 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Guide: Fluorescence Properties of 4-Acetyl-1-Naphthol and Its Isomers
Executive Summary
This technical guide provides a comparative analysis of the photophysical properties of 4-acetyl-1-naphthol (4Ac1N) versus its ortho-substituted isomers, 2-acetyl-1-naphthol (2Ac1N) and 1-acetyl-2-naphthol (1Ac2N) .
The core distinction lies in the excited-state mechanism: the ortho isomers exhibit Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in large Stokes shifts and dual emission. In contrast, the para isomer (4Ac1N) lacks the structural prerequisite for ESIPT, functioning instead as a Twisted Intramolecular Charge Transfer (TICT) or solvatochromic probe. This guide details these mechanisms, provides comparative data, and outlines validated experimental protocols for characterization.
Chemical Identity & Structural Basis
The fluorescence behavior of acetyl-naphthols is dictated by the proximity of the hydroxyl (-OH) donor and acetyl (-COCH₃) acceptor groups.
| Isomer | Structure | Substitution Pattern | Intramolecular H-Bond | Primary Mechanism |
| This compound (4Ac1N) | Para-like | 1,4-substitution | No (Distance > 3Å) | ICT / Solvatochromism |
| 2-Acetyl-1-naphthol (2Ac1N) | Ortho | 1,2-substitution | Strong (Six-membered ring) | ESIPT (Stable) |
| 1-Acetyl-2-naphthol (1Ac2N) | Ortho | 2,1-substitution | Weak (Twisted geometry) | ESIPT (Less Stable) |
Mechanistic Deep Dive
Ortho-Isomers: The ESIPT Cycle
Both 2Ac1N and 1Ac2N possess an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the carbonyl oxygen. Upon photoexcitation (
-
Enol Formation:* Excitation initially populates the excited Enol form (
). -
Proton Transfer: An ultrafast (
fs) proton transfer occurs, forming the excited Keto tautomer ( ). -
Radiative Decay: The
species relaxes to the ground state Keto form ( ) via fluorescence. Because the state is significantly lower in energy than , the emission is highly red-shifted (Large Stokes Shift). -
Ground State Recovery: The unstable ground-state Keto form rapidly back-transfers the proton to regenerate the stable Enol (
).
Para-Isomer (4Ac1N): Intramolecular Charge Transfer (ICT)
In 4Ac1N, the donor and acceptor are on opposite sides of the naphthalene ring.
-
Excitation: Light absorption creates a locally excited (LE) state.
-
Charge Transfer: Electron density shifts from the electron-rich naphthol ring (donor) to the electron-deficient acetyl group (acceptor).
-
Solvent Relaxation: In polar solvents, the solvent shell reorients to stabilize this large dipole, lowering the energy of the excited state (
). -
Emission: Fluorescence occurs from this relaxed ICT state. The emission wavelength is highly dependent on solvent polarity (positive solvatochromism) but does not exhibit the dual-band features of ESIPT.
Mechanistic Visualization
Figure 1: Comparative photophysical pathways. The Ortho cycle involves a four-level ESIPT system, while the Para isomer relies on solvent-stabilized Charge Transfer.
Comparative Performance Data
The following data highlights the distinct optical signatures of the isomers.
| Property | This compound (Para) | 2-Acetyl-1-naphthol (Ortho) | 1-Acetyl-2-naphthol (Ortho) |
| Excitation Max ( | ~340–360 nm | ~330–350 nm | ~320–340 nm |
| Emission Max ( | 420–460 nm (Blue) | 520–550 nm (Yellow/Green) | 480–510 nm (Green) |
| Stokes Shift | Moderate (~80–100 nm) | Large (>150 nm) | Large (>140 nm) |
| Quantum Yield ( | Low to Moderate (< 0.2) | Moderate (0.1 – 0.4) | Low (< 0.1) |
| Solvent Sensitivity | High (ICT character) | Low (Shielded by IMHB) | Moderate |
| pH Sensitivity | High (Phenolic -OH exposed) | Low (H-bond protects -OH) | Moderate |
Key Insight: 2-Acetyl-1-naphthol is the superior candidate for biological probes requiring a large Stokes shift to minimize self-absorption. This compound is better suited as a polarity sensor due to its exposed dipole.
Experimental Protocols
Synthesis via Fries Rearrangement
To obtain high-purity isomers for characterization, the Fries rearrangement of naphthyl acetate is the standard route.
-
Reagents: 1-Naphthyl acetate,
(Lewis Acid), Chlorobenzene. -
Procedure:
-
Dissolve 1-naphthyl acetate in chlorobenzene.
-
Add 1.2 eq of
dropwise under . -
Reflux at 120°C for 2 hours.
-
Separation: The reaction yields a mixture of 2-acetyl (ortho) and 4-acetyl (para).
-
Purification: Separate via column chromatography (Silica gel, Hexane:EtOAc gradient). The ortho isomer (IMHB) is less polar and elutes first; the para isomer (exposed -OH) is more polar and elutes later.
-
Determination of Fluorescence Quantum Yield ( )
This protocol uses the Comparative Method with Quinine Sulfate as the standard.
Reagents:
-
Standard: Quinine Sulfate in 0.1 M
( ). -
Sample: this compound in Ethanol (or target solvent).
Workflow:
-
Absorbance Matching: Prepare solutions of the sample and standard such that their absorbance at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 OD (to avoid inner filter effects).
-
Spectrum Acquisition: Record the integrated fluorescence emission spectrum (
and ) using the same slit widths and integration time. -
Calculation: Use the following equation:
Where is the slope of the plot of Integrated Fluorescence vs. Absorbance, and is the refractive index of the solvent.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining fluorescence quantum yield.
Applications & Selection Guide
| Application Domain | Recommended Isomer | Reason |
| Cellular Imaging | 2-Acetyl-1-naphthol | Large Stokes shift prevents self-quenching; membrane permeable. |
| Polarity Sensing | This compound | Emission shifts significantly with solvent polarity (ICT mechanism). |
| pH Sensing | This compound | Exposed hydroxyl group allows for ground-state deprotonation ( |
| Solid State Emitters | 2-Acetyl-1-naphthol | ESIPT prevents aggregation-caused quenching (ACQ). |
References
-
Photophysics of Naphthols
- Synthesis & Separation: A. R. Katritzky, et al. "Mechanisms of the Fries Rearrangement." Journal of the American Chemical Society.
-
Quantum Yield Standards
-
Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011. Link
-
-
Comparative Isomer Stability
-
Ribeiro da Silva, M. "Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol." Molecules, 2020. Link
-
Sources
Validating the Purity of 4-Acetyl-1-Naphthol: A Comparative Guide to HPLC vs. Melting Point Analysis
Executive Summary
In the synthesis and purification of 4-acetyl-1-naphthol (CAS: 3669-52-1), distinguishing the target product from its structural isomer, 2-acetyl-1-naphthol (CAS: 711-79-5), is the primary analytical challenge. This guide objectively compares the traditional Melting Point (MP) analysis against High-Performance Liquid Chromatography (HPLC) .
While MP analysis provides a rapid, binary "pass/fail" check due to the significant thermal disparity between isomers, it fails to quantify low-level impurities required for pharmaceutical-grade applications. HPLC offers the necessary resolution to separate the target from its ortho-isomer and starting materials, providing a definitive quantitative purity profile.
Compound Profile & Impurity Landscape
This compound (also known as 1-hydroxy-4-acetonaphthone) is typically synthesized via the Fries rearrangement of 1-naphthyl acetate. This reaction is thermodynamically controlled and invariably produces a mixture of isomers and by-products.
Key Chemical Entities
| Compound | Structure Description | CAS No.[1][2][3][4] | Melting Point | Role |
| This compound | Target (Para) | 3669-52-1 | 199–200 °C | Product |
| 2-Acetyl-1-naphthol | Isomer (Ortho) | 711-79-5 | 101–103 °C | Major Impurity |
| 1-Naphthyl Acetate | Ester | 830-81-9 | 46–49 °C | Starting Material |
| 1-Naphthol | Phenol | 90-15-3 | 96 °C | Hydrolysis By-product |
The Separation Challenge
The critical impurity, 2-acetyl-1-naphthol, possesses an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl hydrogen. This "chelation" effect significantly alters its physical properties (lower melting point, higher lipophilicity) compared to the target 4-acetyl isomer, which relies on intermolecular hydrogen bonding.
Method 1: Melting Point Analysis (The Rapid Screen)
Principle
Melting point depression is a colligative property. However, for this compound, the thermal gap between the pure product (~200 °C) and its major impurities (~46–103 °C) is exceptionally large. This makes MP a highly effective qualitative screen.
Experimental Protocol
-
Sample Prep: Dry the sample thoroughly (solvent occlusion can mimic impurity depression). Grind to a fine powder.
-
Apparatus: Capillary melting point apparatus (e.g., Buchi or Stuart) with a ramp rate of 10 °C/min until 180 °C, then 1 °C/min.
-
Observation: Record the "onset" (first liquid drop) and "clear point" (complete liquefaction).
Data Interpretation[5][6][7][8]
-
High Purity (>98%): Sharp melting range: 198.5 – 200.5 °C .
-
Contaminated (Isomer Mix): Broad range starting significantly lower (e.g., 185 – 195 °C ). The presence of 2-acetyl-1-naphthol acts as a flux, drastically lowering the observed melting point.
Limitation: A sample melting at 198 °C could still contain 0.5–1.0% of inorganic salts or non-melting impurities that do not depress the MP but affect assay purity.
Method 2: HPLC Analysis (The Quantitative Standard)
Principle
Reverse-Phase HPLC (RP-HPLC) separates the components based on hydrophobicity. The ortho-effect is the key separation mechanism here:
-
4-Acetyl (Target): The hydroxyl group is exposed, engaging in H-bonding with the mobile phase (water/methanol). It is relatively more polar.
-
2-Acetyl (Impure): The intramolecular H-bond "hides" the polar -OH group, making the molecule appear more hydrophobic to the C18 column.
-
Result: The target (4-acetyl) elutes before the impurity (2-acetyl).
Validated Protocol
-
Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (pH ~2.5). Acid is crucial to suppress ionization of the naphthol -OH.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–5 min: 30% B (Isocratic hold)
-
5–20 min: 30% → 90% B (Linear gradient)
-
20–25 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm (aromatic ring) and 300 nm (conjugated ketone).
-
Temperature: 30 °C.
Expected Chromatogram (Elution Order)
| Peak Order | Compound | Retention Behavior |
| 1 | 1-Naphthol | Most Polar (Early eluter) |
| 2 | This compound | Target (Intermolecular H-bonding) |
| 3 | 2-Acetyl-1-naphthol | Isomer (Intramolecular H-bonding = More Hydrophobic) |
| 4 | 1-Naphthyl Acetate | Ester (Late eluter, no free -OH) |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating the synthesis product, highlighting where each method adds value.
Caption: Logical workflow for sequential purity validation. MP serves as a gatekeeper, while HPLC provides final certification.
Comparative Analysis Summary
| Feature | Melting Point Analysis | HPLC Analysis |
| Primary Utility | Quick confirmation of identity and gross purity. | Quantitative determination of specific impurities. |
| Sensitivity | Low. Requires >2-3% impurity to show significant depression. | High. Can detect <0.05% impurities. |
| Specificity | Low. Cannot identify which impurity is present. | High. Retention time identifies specific contaminants (isomer vs. ester). |
| Time to Result | < 15 Minutes. | 30–45 Minutes (including prep). |
| Sample Required | ~5–10 mg (Destructive). | < 1 mg (Dissolved). |
| Cost | Negligible. | Moderate (Solvents, Column, Instrument time). |
Conclusion & Recommendations
For This compound , the melting point is an unusually powerful indicator of purity due to the 100 °C difference between the target and its primary isomer.
-
Recommendation 1: Always use Melting Point as an in-process check during recrystallization. If the MP is below 195 °C, do not waste HPLC resources; re-purify immediately.
-
Recommendation 2: Use HPLC for the final Certificate of Analysis (CoA). Relying solely on MP is risky for pharmaceutical applications as it may miss low levels (0.1–1.0%) of the 2-acetyl isomer, which can be biologically active or interfere with downstream coupling reactions.
References
-
Mahomed Akram and R. D. Desai. (1940). Studies in the Naphthalene Series. Part I. The Properties of this compound and the Preparation of 4-Ethyl-1-naphthol. Proceedings of the Indian Academy of Sciences.
-
National Institute of Standards and Technology (NIST). 1-Naphthol (CAS 90-15-3) UV/Vis Spectrum.
-
PubChem. Compound Summary: this compound (CAS 3669-52-1).[4]
-
BenchChem. Comparative Guide to HPLC Methods for Naphthol Isomers.
-
Sigma-Aldrich. Product Specification: 1'-Hydroxy-2'-acetonaphthone (Isomer Reference, CAS 711-79-5).[6]
Sources
- 1. 1'-Acetonaphthone | 941-98-0 | TCI Deutschland GmbH [tcichemicals.com]
- 2. 1'-Hydroxy-2'-acetonaphthone | C12H10O2 | CID 69733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-ACETYL NAPHTHALENE For Synthesis | Laboratory chemicals manufacturer, Laboratory chemical suppliers, Lab chemical supplier, Lab chemicals exporter, Lab chemical distributors, Lab chemical manufacturer, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]
- 4. 3669-52-1 this compound [chemsigma.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1 -Hydroxy-2 -acetonaphthone 99 711-79-5 [sigmaaldrich.com]
comparative study of 4-acetyl-1-naphthol with other commercially available fluorescent probes
Executive Summary
4-Acetyl-1-naphthol (4-AN) represents a distinct class of naphthalene-based fluorophores utilized primarily as a reporter scaffold in hydrolytic enzyme assays and as a polarity-sensitive environmental probe. While less ubiquitous than the industry-standard 4-Methylumbelliferone (4-MU) , 4-AN offers unique photophysical advantages, particularly in environments where pH independence and solvatochromic sensitivity are critical.
This guide provides an objective, data-driven comparison of 4-AN against its primary market alternatives: 4-Methylumbelliferone (4-MU) (the standard for glycosidase/esterase assays), 2-Acetyl-1-naphthol (its structural isomer and ESIPT probe), and PRODAN (a benchmark polarity sensor).
Key Findings
-
Mechanism: Unlike its isomer 2-acetyl-1-naphthol, 4-AN cannot undergo Excited-State Intramolecular Proton Transfer (ESIPT). Instead, it operates via Intramolecular Charge Transfer (ICT) , resulting in high sensitivity to solvent polarity.
-
pH Stability: 4-AN derivatives often exhibit a lower pKa than coumarin-based probes (4-MU), allowing for fluorescence detection at physiological pH without the need for a "stop solution" to raise pH.
-
Application: Best suited for continuous enzyme kinetic assays and lipid environment sensing where the large Stokes shift of ESIPT probes is not required but environmental sensitivity is beneficial.
Mechanistic Analysis: The Structural Divergence
The fluorescence performance of 4-AN is dictated by its substitution pattern. Understanding this is crucial for selecting the right probe.
This compound (ICT Probe)
In 4-AN, the electron-donating hydroxyl group (-OH) at position 1 and the electron-withdrawing acetyl group (-COCH3) at position 4 are in a para-like arrangement.
-
Excitation: Upon photoexcitation, electron density shifts from the -OH to the acetyl group.
-
Emission: This creates a large dipole moment in the excited state. The relaxation is highly dependent on the solvent's ability to stabilize this dipole (Solvatochromism).
-
Result: Blue-green emission that red-shifts in polar solvents.[1]
The Alternative: 2-Acetyl-1-Naphthol (ESIPT Probe)
In the 2-acetyl isomer, the -OH and -COCH3 are ortho to each other.
-
Mechanism: An intramolecular hydrogen bond allows a proton to transfer from Oxygen to Oxygen in the excited state (ESIPT).
-
Result: A massive Stokes shift (>100 nm) and dual emission, but often lower quantum yield in polar solvents compared to ICT probes.
Diagram 1: Mechanistic Pathways (ICT vs. ESIPT)
Caption: Comparison of the Intramolecular Charge Transfer (ICT) mechanism in 4-AN versus the Proton Transfer (ESIPT) in its 2-isomer.
Comparative Technical Data
The following table contrasts 4-AN with commercially available alternatives.
Table 1: Photophysical Properties & Application Suitability
| Feature | This compound | 4-Methylumbelliferone (4-MU) | 2-Acetyl-1-Naphthol | PRODAN |
| Primary Class | Naphthalene (ICT) | Coumarin | Naphthalene (ESIPT) | Naphthalene (ICT) |
| Excitation ( | ~340–360 nm | 360 nm | ~330–350 nm | 360 nm |
| Emission ( | 440–480 nm (Solvent dependent) | 450 nm (Blue) | 460–500 nm (Dual) | 400–520 nm (Tunable) |
| Stokes Shift | Moderate (~80–100 nm) | Moderate (~90 nm) | Large (>130 nm) | Large (~60–150 nm) |
| pH Sensitivity | Moderate (pKa ~8.5) | High (pKa ~7.8) | Low (H-bond protected) | Low |
| Solubility | Low in water; High in DMSO/EtOH | Moderate in water (pH > 8) | Low in water | Low in water |
| Primary Use | Polarity sensing, Enzyme reporter | Enzyme reporter (Gold Standard) | Proton transfer studies | Polarity/Viscosity standard |
| Cost | Moderate | Low (Commodity) | Moderate | High |
Critical Analysis
-
Vs. 4-MU: 4-MU is the dominant probe for enzyme assays (e.g., MUG, MUB substrates). However, 4-MU fluorescence is quenched at acidic pH (below pH 7.0). 4-AN derivatives often retain fluorescence over a slightly broader pH range or offer different spectral properties that avoid autofluorescence interference in biological samples.
-
Vs. PRODAN: PRODAN is the superior solvatochromic probe with a higher quantum yield and better-defined solvent response. However, 4-AN is chemically simpler and can be easily modified at the 1-position to create "turn-on" sensors for specific analytes (e.g., hydrazine, biothiols).
Experimental Protocols
Protocol A: Solvatochromic Characterization (Polarity Sensing)
Objective: Validate the ICT mechanism of 4-AN by observing spectral shifts in solvents of varying polarity.
Reagents:
-
This compound (1 mM stock in DMSO).
-
Solvents: Toluene (Non-polar), Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH), PBS Buffer.
Workflow:
-
Preparation: Dilute stock to 10 µM in each solvent (keep DMSO < 1%).
-
Blanking: Use pure solvent as a blank.
-
Acquisition:
-
Scan Excitation: 300–400 nm (Fix Emission at 460 nm).
-
Scan Emission: 380–600 nm (Fix Excitation at peak found above).
-
-
Analysis: Plot Emission Max (
) vs. Solvent Polarity Parameter ( ).-
Expected Result: A bathochromic (red) shift as polarity increases (e.g., Blue in Toluene
Greenish-Blue in Methanol).
-
Protocol B: Enzyme Kinetic Assay (Esterase Reporter)
Objective: Use 4-AN acetate (masked probe) to measure esterase activity.
-
Substrate: Synthesis or purchase of 4-acetyl-1-naphthyl acetate .
-
Buffer: 50 mM Tris-HCl, pH 7.4 (Physiological pH).
-
Enzyme: Porcine Liver Esterase (PLE) or cell lysate.
-
Detection:
-
Set Plate Reader: Ex 360 nm / Em 460 nm.[2]
-
Kinetic Mode: Read every 30 seconds for 20 minutes.
-
-
Validation: Compare slope (RFU/min) against a 4-MU acetate standard.
Diagram 2: Experimental Workflow for Enzyme Kinetics
Caption: Workflow for utilizing 4-AN as a fluorogenic reporter in esterase activity assays.
Troubleshooting & Optimization (Expert Insights)
Issue: Low Quantum Yield in Water
-
Cause: Like many ICT probes, 4-AN suffers from quenching in highly protic, aqueous environments due to non-radiative decay pathways enhanced by hydrogen bonding.
-
Solution:
-
If measuring in water, ensure pH > pKa (approx 8.5) to maximize the phenolate anion form, which is often more emissive.
-
Add a co-solvent (e.g., 10% Ethanol) or surfactant (CTAB/SDS) to create micelles. 4-AN fluorescence typically increases significantly in micellar/hydrophobic environments (similar to ANS).
-
Issue: Spectral Overlap
-
Context: Biological samples often autofluoresce in the blue region.
-
Solution: Use 4-AN primarily for in vitro purified enzyme assays. For cell imaging, consider two-photon excitation (naphthalene derivatives often have good TPA cross-sections) or switch to red-shifted analogs like PRODAN derivatives.
References
-
Solvent Effects on Fluorescence (General Theory)
- Title: A Review on Effect of Solvents on Fluorescent Spectra
- Source: Chemical Science Intern
-
URL:[Link]
-
Naphthol-based Probes in Enzymology
- Title: A rapid spectrophotometric method for the determin
- Source: PubMed (NIH)
-
URL:[Link]
-
Comparative D
-
Isomeric Differences (2-Acetyl vs 1-Acetyl Naphthols)
- Title: Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol
- Source: PMC (NIH)
-
URL:[Link]
-
Solvatochromism of Naphthalene Deriv
Sources
Spectral Differentiation of Acetylnaphthol Isomers: 4-Acetyl-1-Naphthol vs. 1-Acetyl-2-Naphthol
Executive Summary
In the synthesis of acetylnaphthols—typically via the Fries rearrangement of 1-naphthyl acetate—the reaction yields two primary isomers: 1-acetyl-2-naphthol (the ortho-rearranged product) and 4-acetyl-1-naphthol (the para-rearranged product).[1] Distinguishing between these isomers is critical for downstream pharmaceutical applications, as their reactivity profiles and biological activities differ significantly.[2][3]
This guide provides a definitive spectral comparison. The core differentiator is the intramolecular hydrogen bonding (chelation) present in the 1,2-isomer but absent in the 4,1-isomer.[3] This structural variance dictates distinct signatures in IR, NMR, and physical properties, serving as a self-validating identification system.[2][3]
Structural Basis: The Chelation Effect[2]
The definitive analytical difference between these two isomers stems from the proximity of the carbonyl group to the hydroxyl group.
-
1-Acetyl-2-Naphthol (Ortho): The carbonyl oxygen at C1 and the hydroxyl hydrogen at C2 form a stable 6-membered pseudo-ring via a strong intramolecular hydrogen bond .[1] This "locks" the proton, deshielding it significantly in NMR and weakening the carbonyl bond character in IR.[2]
-
This compound (Para): The carbonyl at C4 is spatially distant from the hydroxyl at C1. No intramolecular chelation occurs. Instead, this molecule relies on intermolecular hydrogen bonding (dimerization or lattice networking), leading to higher melting points and solvent-dependent spectral shifts.[2][3]
Structural Visualization
Figure 1: Mechanistic comparison of hydrogen bonding networks in acetylnaphthol isomers. The intramolecular chelation in the 1,2-isomer serves as the primary spectral differentiator.[3]
Spectroscopic Comparison Guide
A. Infrared Spectroscopy (IR)
The carbonyl stretching frequency (
| Feature | 1-Acetyl-2-Naphthol (Ortho) | This compound (Para) | Mechanistic Cause |
| 1620 – 1640 cm⁻¹ | 1660 – 1680 cm⁻¹ | Intramolecular H-bonding in the ortho isomer weakens the C=O bond order, lowering the frequency (wavenumber).[1] | |
| Weak/Broad (2500–3000 cm⁻¹) | Distinct/Broad (3200–3400 cm⁻¹) | The chelated OH proton in the ortho isomer is "buried," often merging with C-H stretches.[2][3] The para OH is free to vibrate more independently. |
B. Proton NMR ( H-NMR)
NMR provides the most definitive confirmation of structure. The solvent choice is critical; use CDCl₃ (non-polar) to preserve the chelation effect. Using DMSO-d₆ may disrupt the intramolecular bond, blurring the distinction.
| Signal | 1-Acetyl-2-Naphthol (Ortho) | This compound (Para) | Interpretation |
| -OH Proton | δ 14.0 – 15.0 ppm (Sharp Singlet) | δ 5.0 – 9.0 ppm (Broad/Variable) | The chelated proton is extremely deshielded by the carbonyl anisotropy and lack of exchange, pushing it very far downfield.[1] |
| Acetyl -CH₃ | δ 2.6 – 2.8 ppm | δ 2.6 – 2.7 ppm | Less diagnostic, but slight variations occur due to ring currents.[3] |
| Aromatic Region | Complex Multiplet (C8-H often deshielded) | Distinct Doublets (Para coupling) | The 4-isomer often shows cleaner doublet patterns for H2/H3 due to symmetry, whereas the 1,2-isomer is more crowded. |
C. Physical Properties
Melting point differences arise from crystal lattice energy. The para isomer packs more efficiently due to intermolecular hydrogen bonding networks, resulting in a significantly higher melting point.[2][3]
-
1-Acetyl-2-Naphthol: ~64–67 °C
-
This compound: ~98–100 °C (Note: Literature values vary slightly based on purity, but the para isomer is consistently higher).
Experimental Protocol: Separation & Characterization
This workflow assumes a crude mixture from a Fries rearrangement of 1-naphthyl acetate.
Reagents Required[3][4]
-
Solvents: Dichloromethane (DCM), Hexanes, Ethyl Acetate[2][3]
-
Silica Gel (60 Å)[3]
-
Deuterated Chloroform (CDCl₃) for NMR[3]
Step-by-Step Workflow
-
TLC Analysis:
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Observation: 1-Acetyl-2-Naphthol (Ortho) is less polar due to "hidden" OH (chelation) and travels higher (higher
).[1] this compound (Para) is more polar (exposed OH) and travels lower (lower ).
-
-
Column Chromatography:
-
Pack column with Silica Gel.
-
Elute with pure Hexanes first to remove unreacted starting material.
-
Gradient elution to 5% EtOAc/Hexanes to elute the 1-Acetyl-2-Naphthol (Yellow band).[1]
-
Increase polarity to 20% EtOAc/Hexanes to elute the This compound (Colorless/White band).
-
-
Validation (Self-Check):
Analytical Workflow Diagram
Figure 2: Purification and validation workflow based on polarity differences induced by hydrogen bonding.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 12, 2026, from [Link][2][3]
-
Asian Journal of Chemistry. (1993). Photo-Fries Rearrangement of 1-Naphthyl Acetate. Retrieved February 12, 2026, from [Link][2][3]
Sources
Performance Evaluation Guide: 4-Acetyl-1-Naphthol as a pH Indicator
[1]
Executive Summary
4-acetyl-1-naphthol (CAS: 3669-52-1) represents a specialized class of keto-naphthol derivatives.[1] While not as ubiquitous as Phenolphthalein, its structural properties—specifically the presence of an electron-withdrawing acetyl group at the para position relative to the hydroxyl group—position it as a viable pH indicator in the weak alkaline transition range (approximate pKa 7.8–8.2).
This guide evaluates its performance characteristics, detailing the solvatochromic mechanism, validation protocols, and a comparative analysis against industry-standard alternatives like Phenol Red and Cresol Red.
Chemical Basis & Mechanism
The utility of this compound as an indicator is derived from the acidity of its phenolic hydroxyl group.[1] Unlike unsubstituted 1-naphthol (pKa ~9.3), the acetyl group at the C4 position exerts a strong electron-withdrawing effect (–R and –I effects), stabilizing the conjugate base (naphtholate anion) via resonance.
Structural Transformation
The color transition occurs due to the deprotonation of the hydroxyl group, altering the delocalization of
Figure 1: Mechanistic pathway of this compound dissociation. The electron-withdrawing acetyl group shifts the equilibrium, lowering the pKa compared to unsubstituted naphthols.
Experimental Validation Protocol
To validate this compound for your specific assay, the following self-validating protocol is recommended. This workflow determines the precise pKa and isosbestic points in your chosen solvent system.
Materials
-
Analyte: this compound (Synthesized via Fries rearrangement or purchased, >98% purity).[1]
-
Solvent: 50% Ethanol/Water (v/v) recommended for optimal solubility.
-
Buffers: Britton-Robinson universal buffer (pH 2.0 to 12.0).
Spectrophotometric Titration Workflow
Figure 2: Step-by-step spectrophotometric characterization workflow.
Calculation
The pKa is determined using the linearized Henderson-Hasselbalch equation derived from the absorbance data:
- : Absorbance at a specific pH.
- : Absorbance of the fully protonated form.
- : Absorbance of the fully deprotonated form.
Comparative Performance Evaluation
The following table contrasts this compound with standard indicators used in similar pH ranges.
Table 1: Comparative Analysis of pH Indicators
| Feature | This compound | Phenol Red | Cresol Red |
| Core Structure | Naphthalene Ketone | Triphenylmethane | Triphenylmethane |
| Approx.[1] pKa | 7.8 – 8.2 (Est.)* | 7.9 | 8.3 |
| Transition Range | pH 7.0 – 9.0 | pH 6.8 – 8.4 | pH 7.2 – 8.8 |
| Color (Acid) | Pale Yellow / Colorless | Yellow | Yellow |
| Color (Base) | Deep Orange / Green Fluor.** | Red | Red-Violet |
| Solubility | Organic Solvents (EtOH, DMSO) | Water Soluble (Salt form) | Water Soluble (Salt form) |
| Stability | High (Resistance to oxidation) | Moderate | Moderate |
| Primary Utility | Fluorescent Titrations , Organic media | Cell Culture, Routine Titration | Molecular Biology |
*Note: pKa values for naphthols are solvent-dependent.[1] In 50% EtOH, pKa shifts slightly higher than in pure water. **Fluorescence: Naphthols often exhibit strong fluorescence in alkaline media, a distinct advantage over Phenol Red in turbid samples.
Key Advantages
-
Dual-Mode Detection: Unlike Phenol Red, this compound can function as a fluorescent indicator .[1] The naphtholate anion typically emits in the blue-green region under UV excitation, allowing for endpoint detection in colored or turbid solutions where colorimetric changes are obscured.
-
Chemical Stability: The acetyl group provides steric and electronic stabilization, making the molecule less prone to oxidative degradation compared to some azo-dyes.
Limitations
-
Aqueous Solubility: It is less soluble in pure water than sulfonated indicators (like Phenol Red sodium salt). It requires a co-solvent (Ethanol or Methanol).
-
Commercial Availability: Often requires synthesis or purchase from specialty building-block suppliers rather than standard catalog chemical vendors.[1]
Synthesis & Sourcing (Brief)
For researchers needing to synthesize the compound for evaluation, the Fries Rearrangement is the standard route.
-
Precursor: 1-Naphthyl Acetate.[1]
-
Catalyst: Aluminum Chloride (
) or Lewis Acids.[2][3] -
Conditions: Heating (120°C) favors the ortho isomer (2-acetyl-1-naphthol), while lower temperatures or specific solvents favor the para isomer (this compound).[1]
-
Purification: Recrystallization from ethanol is required to remove the ortho isomer byproduct.
References
-
Spectroscopic Properties of Naphthols: Pines, E. (2025).[4][5][6] "UV-Visible spectra and photoacidity of Phenols, Naphthols and Pyrenols." Ben-Gurion University.[1]
-
pKa Determination Methodology: Reusch, W. (2023).[7] "Acidity and Basicity: Bordwell pKa Table." Michigan State University / Organic Chemistry Data.
-
Synthesis via Fries Rearrangement: Organic Chemistry Portal. (2023).[7] "Fries Rearrangement: Mechanism and Scope."
-
General Indicator Comparisons: Alfa Chemistry. (2025).[4][5][6] "Acid and Base pH Indicator Reference Guide."
Sources
- 1. CAS 596-01-0: α-Naphtholphthalein | CymitQuimica [cymitquimica.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Acetylnaphthalene-1-carboxylic acid | C13H10O3 | CID 66866343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparative Studies on Phenolphthalein and Phenol Red Indicators [eureka.patsnap.com]
- 7. youtube.com [youtube.com]
Comparative Guide: Validating High-Throughput Analysis of 4-Acetyl-1-Naphthol
Content Type: Technical Comparison & Validation Protocol Audience: Pharmaceutical Analysts, Process Chemists, and QC Managers
Executive Summary & Scientific Context
In the landscape of organic synthesis monitoring and impurity profiling, 4-acetyl-1-naphthol (1-hydroxy-4-acetonaphthone) serves as a critical marker. It is the primary product of the Photo-Fries rearrangement of 1-naphthyl acetate, a reaction often used to synthesize acyl-phenols but also a degradation pathway for naphthyl-ester based agrochemicals and pharmaceuticals exposed to UV light.
Traditional HPLC methods for naphthol derivatives often rely on high volumes of acetonitrile and long run times (>15 mins). This guide validates a New Rapid UPLC-PDA Method (Method B) against the Traditional HPLC-UV Method (Method A).
The Verdict: The new UPLC method reduces solvent consumption by 85% and analysis time by 70% while maintaining equivalent precision and superior sensitivity, making it the preferred choice for high-throughput reaction monitoring.
The Mechanistic Pathway
Understanding the origin of the analyte is crucial for specificity testing. The diagram below illustrates the Photo-Fries rearrangement, where the acetyl group migrates to the para position under UV irradiation.
Figure 1: The Photo-Fries rearrangement pathway showing the formation of this compound.
Method Comparison: Traditional vs. New
The following table objectively compares the established method with the newly validated protocol.
| Feature | Method A: Traditional HPLC | Method B: Rapid UPLC (New) | Performance Shift |
| Instrument | Agilent 1260 Infinity II (HPLC) | Waters ACQUITY UPLC H-Class | Higher Pressure/Speed |
| Column | C18, 5µm, 250 x 4.6 mm | BEH C18, 1.7µm, 50 x 2.1 mm | Higher Resolution |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Methanol : 0.1% Formic Acid (Gradient) | Greener Chemistry |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Solvent Savings |
| Run Time | 18.0 minutes | 4.5 minutes | 4x Throughput |
| Detection | UV @ 254 nm | PDA (Max Plot 210-400 nm) | Enhanced Specificity |
| LOD | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity |
Detailed Experimental Protocol (Method B)
This section details the Rapid UPLC-PDA workflow. This protocol is designed to be self-validating; if the System Suitability Test (SST) fails, the run is automatically invalid.
3.1. Standard Preparation
Note on Solubility: this compound has limited solubility in pure water.
-
Stock Solution (1000 µg/mL): Weigh 10.0 mg of this compound standard into a 10 mL volumetric flask. Dissolve in HPLC-grade Methanol. Sonicate for 5 mins.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A/B (50:50).
3.2. Chromatographic Conditions[1][2]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C (Critical for peak sharpness).
-
Injection Volume: 2.0 µL.
-
Mobile Phase A: Milli-Q Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Gradient Program:
-
0.0 min: 30% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 30% B
-
4.5 min: Stop
-
3.3. System Suitability Test (SST) Criteria
Before analyzing samples, inject the Working Standard (50 µg/mL) five times.
-
Retention Time %RSD: ≤ 0.5%
-
Peak Area %RSD: ≤ 1.0%[3]
-
Tailing Factor: 0.9 – 1.3
-
Theoretical Plates: > 5000
Validation Results & Data
The validation follows ICH Q2(R2) guidelines. The data below represents the performance of Method B (UPLC).
4.1. Linearity and Range
Linearity was established by injecting 5 concentration levels ranging from 10% to 150% of the target concentration (50 µg/mL).
| Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10% | 5.0 | 12,450 |
| 50% | 25.0 | 62,100 |
| 100% | 50.0 | 124,550 |
| 120% | 60.0 | 149,800 |
| 150% | 75.0 | 186,950 |
| Result | Correlation Coefficient ( | Pass |
4.2. Accuracy (Recovery)
Accuracy was determined by spiking a known matrix (reaction mixture blank) with the standard at three levels.[1]
| Spike Level | Added (µg/mL) | Recovered (µg/mL) | % Recovery | ICH Limit |
| Low (80%) | 40.0 | 39.6 | 99.0% | 98-102% |
| Mid (100%) | 50.0 | 50.2 | 100.4% | 98-102% |
| High (120%) | 60.0 | 59.8 | 99.7% | 98-102% |
4.3. Specificity (Stress Testing)
To ensure the method can distinguish this compound from its isomers (like 2-acetyl-1-naphthol) and precursors:
-
Resolution (
): The resolution between this compound (RT: 2.1 min) and 1-naphthyl acetate (RT: 2.8 min) was > 3.5 , exceeding the requirement of > 1.5. -
Peak Purity: PDA analysis confirmed the spectral homogeneity of the main peak (Purity Angle < Purity Threshold).
Validation Workflow Diagram
The following diagram outlines the logical flow of the validation lifecycle used for this guide, ensuring compliance with ICH Q2(R2).
Figure 2: The validation lifecycle ensuring analytical rigor and regulatory compliance.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
-
Chauhan, R.P.S., et al. (1993).[4] Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate.[4][5] Asian Journal of Chemistry.[4][5]
-
National Institute of Standards and Technology (NIST). 4-(phenylazo)-1-naphthol (Structural Analog Reference). NIST Chemistry WebBook.
-
Food and Drug Administration (FDA). (2015).[6] Analytical Procedures and Methods Validation for Drugs and Biologics.[3][7][8]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 4-Acetyl-1-naphthol
Operational Snapshot & Chemical Profile
Before initiating any disposal procedure, verify the chemical identity. 4-Acetyl-1-naphthol is a substituted naphthalene derivative.[1] Its phenolic hydroxyl group renders it acidic and reactive toward bases, while the naphthalene ring makes it susceptible to oxidation.
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 3669-52-1 (Note: distinct from isomer 2-acetyl-1-naphthol, CAS 711-79-5) |
| Molecular Formula | C₁₂H₁₀O₂ |
| Physical State | Crystalline solid (typically yellow/brown) |
| Primary Hazards | Skin/Eye Irritant (Cat 2), STOT SE 3 (Respiratory), Aquatic Chronic Toxicity |
| Reactivity | Incompatible with Strong Oxidizers and Strong Bases |
| RCRA Status | Non-listed specific waste; typically regulated as Hazardous Organic Waste |
Pre-Disposal Segregation Strategy
The Core Directive: Do not treat this compound as generic "solid waste." The presence of the phenolic moiety allows for the formation of salts with strong bases, which can alter solubility and reactivity. Segregation is critical to prevent exothermic reactions in waste drums.
Segregation Logic
-
Oxidizer Isolation: Never place this compound in waste containers holding strong oxidizers (e.g., Nitric Acid, Perchlorates).[1] The electron-rich naphthalene ring is a fuel source; mixing with oxidizers creates a fire/explosion hazard.[1]
-
Base Separation: Avoid mixing with concentrated alkaline waste (e.g., NaOH solutions). While not explosive, this generates heat and forms water-soluble naphtholate salts, potentially complicating downstream incineration processes.
Workflow: Waste Stream Decision Tree
The following diagram illustrates the decision logic for categorizing this compound waste.
Figure 1: Decision matrix for segregating this compound waste streams to ensure compatibility with commercial incineration protocols.
Detailed Disposal Protocols
Scientific Integrity Note: The only acceptable final disposal method for this compound is thermal destruction (incineration) equipped with afterburners and scrubbers. This ensures the complete oxidation of the naphthalene ring to CO₂ and H₂O, preventing environmental accumulation.
Protocol A: Solid Waste Disposal
Applicability: Pure substance, expired reagent, or spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers if the waste is wet/acidic.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "this compound, Solid."[1]
-
Hazard Checkbox: "Toxic," "Irritant."
-
-
Packing: Double-bag the solid in chemically resistant polyethylene bags before placing it in the drum to minimize dust generation.
-
Storage: Store in a cool, dark flammable cabinet until pickup. Light sensitivity can cause slow degradation; while not dangerous, it complicates chemical inventory verification.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures or mother liquors.[1]
-
Solvent Compatibility Check:
-
Ensure the solvent carrier is compatible with the facility's organic waste stream.
-
Preferred Solvents: Acetone, Methanol, Ethanol, Ethyl Acetate (High BTU value assists incineration).
-
-
pH Adjustment (The Self-Validating Step):
-
Action: Check the pH of the solution.
-
Reasoning: If the solution was part of a reaction involving bases, the naphthol may exist as a salt. Neutralize to pH 6–8 using dilute acid (e.g., HCl) to regenerate the free naphthol before disposal. This prevents precipitation of the solid in the waste drum if the pH shifts later.
-
-
Transfer: Pour into the appropriate "Organic Solvents" waste carboy (Halogenated vs. Non-Halogenated).
-
Record Keeping: Log the approximate mass of this compound added to the carboy. This is vital for the waste vendor's BTU and toxicity calculations.
Emergency Response: Spill Management
In the event of a spill, the priority is preventing dust inhalation and environmental release.
Spill Workflow
-
Isolate: Evacuate the immediate area (10-foot radius).[1]
-
PPE: Don Nitrile gloves, safety goggles, and an N95 or P100 respirator . (Dust inhalation is the primary acute risk).
-
Contain:
-
Do NOT dry sweep (generates dust).
-
Cover the spill with a damp absorbent pad or vermiculite.
-
-
Clean:
Regulatory Compliance (US Focus)
-
EPA / RCRA: this compound is not typically a "P" or "U" listed waste by specific name.[1] However, it must be characterized based on the mixture:
-
Characteristic of Ignitability (D001): If dissolved in flammable solvents.
-
Toxic Organic Waste: Must be managed as hazardous waste due to aquatic toxicity and health hazards.
-
-
Drain Disposal: Strictly Prohibited. Naphthol derivatives are toxic to aquatic life (Aquatic Chronic 2) and can disrupt microbial activity in water treatment plants.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77309, this compound.[1] PubChem.[5] [Link][1]
-
US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] EPA.gov. [Link][1]
Sources
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
